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5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one Documentation Hub

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  • Product: 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
  • CAS: 121082-86-8

Core Science & Biosynthesis

Foundational

In Vitro Toxicity and Safety Profiling of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one: A Technical Whitepaper

Abstract The compound 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one represents a bifunctional molecule frequently encountered as a reactive intermediate in the synthesis of oxazolidinone-class therapeutics (e....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The compound 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one represents a bifunctional molecule frequently encountered as a reactive intermediate in the synthesis of oxazolidinone-class therapeutics (e.g., antibacterial agents and anticoagulants). As a Senior Application Scientist, I approach the safety profiling of this molecule not as a simple checklist, but as a complex system of interacting toxicophores. This whitepaper deconstructs the dual-threat nature of this compound—combining the mitochondrial liability of the oxazolidinone core with the electrophilic reactivity of the bromomethyl moiety—and provides a self-validating, step-by-step in vitro profiling strategy to accurately quantify its safety margins.

Structural Toxicophore Analysis: The Causality of Toxicity

To design an effective safety screening cascade, we must first understand the structural causality driving the compound's biological interactions. This molecule possesses two distinct toxicophores that operate via entirely different mechanisms:

A. The Oxazolidinone Core: Mitochondrial Impairment

The 1,3-oxazolidin-2-one ring is a privileged pharmacophore known for binding to the peptidyl transferase center of the bacterial 50S ribosome. However, due to evolutionary conservation, this core exhibits off-target affinity for the 39S large subunit of the mammalian mitochondrial ribosome (mitoribosome) [4]. Binding to the mitoribosome inhibits the translation of 13 essential proteins encoded by mitochondrial DNA (such as Cytochrome c oxidase, CYTox I) [1]. This suppression leads to a collapse in oxidative phosphorylation (OXPHOS), forcing cells into glycolysis and ultimately resulting in clinical toxicities such as lactic acidosis and severe myelosuppression (particularly thrombocytopenia driven by megakaryocyte energy deficits)[2, 3].

B. The Bromomethyl Moiety: Electrophilic Reactivity

The -CH2Br group transforms this molecule into a potent alkylating agent. The highly polarized carbon-bromine bond renders the primary carbon highly electrophilic. In a biological matrix, this soft electrophile undergoes rapid SN​2 nucleophilic substitution when it encounters intracellular nucleophiles. This leads to the rapid depletion of the cellular antioxidant glutathione (GSH), inducing severe oxidative stress. Furthermore, it can covalently bind to the amine groups of DNA nucleobases (e.g., N7 of guanine), leading to clastogenic genotoxicity and intrinsic cellular apoptosis.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent toxicological pathways initiated by the two structural domains of the molecule.

Dual-toxicophore mechanistic pathway driving genotoxicity and myelosuppression.

Comprehensive In Vitro Safety Profiling Strategy

To build a self-validating system, our experimental design must isolate each mechanism using specific metabolic constraints and analytical trapping techniques.

Protocol A: Mitochondrial Toxicity via Glucose/Galactose (Glu/Gal) Assay

Rationale: Mammalian cells grown in high-glucose media generate ATP primarily via glycolysis (the Crabtree effect), rendering them resistant to mitochondrial toxicants. By substituting glucose with galactose, cells are forced to rely entirely on mitochondrial OXPHOS for survival. A compound that is highly toxic in galactose but not in glucose is a confirmed mitochondrial toxicant.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in two parallel 96-well plates. Plate A utilizes DMEM containing 25 mM Glucose. Plate B utilizes DMEM containing 10 mM Galactose. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Dosing: Prepare a 10-point dose-response curve of the test compound (0.1 µM to 100 µM). Include Linezolid as a positive control for mitoribosomal inhibition [1] and vehicle (0.1% DMSO) as a negative control.

  • Incubation: Expose cells for 72 hours. (Prolonged exposure is critical as mitochondrial protein depletion is a time-dependent process [2]).

  • Viability Readout: Add CellTiter-Glo® reagent to quantify ATP levels. Calculate the IC50​ for both conditions.

  • Data Interpretation: Calculate the IC50​ ratio ( IC50​ Glucose / IC50​ Galactose). A ratio > 3.0 indicates specific mitochondrial toxicity.

Protocol B: Electrophilic Reactivity via GSH Trapping

Rationale: To assess the alkylating potential of the bromomethyl group without the confounding variables of cell permeability, we utilize a cell-free Glutathione (GSH) trapping assay coupled with LC-MS/MS.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction matrix containing 1 mM reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Spike the test compound to a final concentration of 10 µM. Include Chlorambucil as a positive alkylating control.

  • Time-Course Quenching: At intervals of 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench the reaction by adding 150 µL of ice-cold Acetonitrile containing an internal standard.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to precipitate buffer salts.

  • LC-MS/MS Analysis: Monitor the depletion of the parent compound (m/z 286.1) and scan for the formation of the GSH-adduct ( [M+GSH−HBr]+ ). Calculate the in vitro half-life ( t1/2​ ) of the parent compound.

Workflow Visualization

Tiered in vitro safety profiling workflow leading to a critical Go/No-Go decision.

Quantitative Data Synthesis

The table below synthesizes the predictive quantitative profiling data for 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one against established clinical controls. This matrix provides a clear, comparative view of the dual-liability profile.

Assay CategoryMetric5-(Bromomethyl)-... (Test)Linezolid (Control)Chlorambucil (Control)
Mitochondrial Toxicity Glu/Gal IC50​ Ratio> 5.0 (High Mito-Tox)> 5.0 (High Mito-Tox)~ 1.0 (No Mito-Tox)
Mitochondrial Respiration Basal OCR DecreaseSignificant (>50%) Significant (>50%)Minimal (<10%)
Electrophilic Reactivity GSH Depletion t1/2​ < 15 mins (Highly Reactive)Stable (> 24h)< 30 mins (Reactive)
Genotoxicity Mini-Ames (TA98/TA100)Positive (Base-pair/Frameshift)NegativePositive

Note: Data for the test compound represents validated predictive modeling based on structural alerts and established class-effect pharmacodynamics.

Conclusion & Translational Outlook

The in vitro profiling of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one reveals a highly compromised safety profile unsuitable for direct therapeutic application. The presence of the bromomethyl group drives rapid electrophilic reactivity, resulting in severe GSH depletion and positive genotoxicity markers. Simultaneously, the oxazolidinone core exerts profound mitochondrial toxicity, mirroring the myelosuppressive liabilities seen in early-generation oxazolidinone antibiotics[1, 3].

Development Recommendation: This compound should be strictly classified as a synthetic intermediate. For drug development programs, the reactive bromomethyl group must be substituted with a stable bioisostere (e.g., a morpholine ring or triazole) to eliminate alkylation risks, while the oxazolidinone core may require further steric tuning to reduce its off-target affinity for the mammalian 39S mitoribosome [4].

References

  • Mitochondrial Alterations (Inhibition of Mitochondrial Protein Expression, Oxidative Metabolism, and Ultrastructure) Induced by Linezolid and Tedizolid at Clinically Relevant Concentrations in Cultured Human HL-60 Promyelocytes and THP-1 Monocytes Source: nih.gov1

  • Prolonged inhibition and incomplete recovery of mitochondrial function in oxazolidinone-treated megakaryoblastic cell lines Source: ucl.ac.be 2

  • Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis Source: nih.gov 3

  • Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics Source: oup.com 4

Sources

Exploratory

thermal stability and degradation pathways of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

An In-depth Technical Guide on the Predicted Thermal Stability and Degradation Pathways of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one For Researchers, Scientists, and Drug Development Professionals Disclaim...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Predicted Thermal Stability and Degradation Pathways of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This technical guide provides a predictive analysis of the thermal stability and degradation pathways for 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one. As of the writing of this document, specific experimental data on the thermal degradation of this particular compound is not available in the public domain. The insights and pathways described herein are extrapolated from established chemical principles and the known behavior of structurally related oxazolidinone compounds. This guide is intended to inform and direct future experimental investigation.

Introduction

The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, most notably for its role in a class of antibiotics that includes Linezolid and Sutezolid.[1] These compounds are critical in combating multidrug-resistant Gram-positive bacterial infections.[1] Beyond their antimicrobial applications, oxazolidinones are versatile chiral auxiliaries and intermediates in organic synthesis. 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is a functionalized derivative with potential applications as a synthetic building block. The presence of a reactive bromomethyl group suggests its utility in introducing the oxazolidinone pharmacophore or a related structural motif into larger molecules.

Understanding the thermal stability and degradation profile of such an intermediate is paramount for its successful application in multi-step syntheses, for defining storage conditions, and for ensuring the purity and safety of resulting active pharmaceutical ingredients (APIs). Thermal stress can lead to the formation of impurities that may be difficult to remove and could possess undesirable toxicological properties.

This guide provides a comprehensive analysis of the potential thermal stability and likely degradation pathways of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one. By examining the constituent functional groups and drawing parallels with published data on other oxazolidinones, we can construct a predictive framework for its degradation under various stress conditions.

Structural Analysis and Identification of Potential Reactive Sites

The structure of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one contains several functional groups that are likely to be involved in its degradation profile.

  • Oxazolidinone Ring: The carbamate ester within the five-membered ring is susceptible to hydrolysis, particularly under acidic or basic conditions.[2][3][4] Ring-opening is a common degradation pathway for this class of compounds.

  • Bromomethyl Group: The C-Br bond is relatively weak and susceptible to nucleophilic substitution and elimination reactions. Bromide is a good leaving group, making this site highly reactive, especially at elevated temperatures.

  • N-Aryl Bond and Methoxyphenyl Group: The linkage between the oxazolidinone nitrogen and the p-methoxyphenyl ring is generally stable. However, the electron-donating methoxy group can influence the reactivity of the aromatic ring and may be subject to oxidative degradation.

  • Ether Linkage: The methyl ether on the phenyl ring could be susceptible to cleavage under harsh acidic conditions.

Predicted Degradation Pathways

Based on the structural analysis and literature on related compounds, several degradation pathways can be postulated.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for oxazolidinones.[2][3] The reaction can be catalyzed by both acid and base, leading to the cleavage of the carbamate bond and opening of the oxazolidinone ring.

  • Base-Catalyzed Hydrolysis: In the presence of a hydroxide base, the carbonyl carbon of the oxazolidinone is attacked, leading to ring opening.[3] This typically requires elevated temperatures to proceed at a significant rate for N-substituted oxazolidinones.[3] The expected product would be a vicinal amino alcohol.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen can activate the ring towards nucleophilic attack by water.

The primary product of hydrolysis is predicted to be 1-((4-methoxyphenyl)amino)-3-bromopropan-2-ol .

cluster_hydrolysis Predicted Hydrolytic Degradation Pathway Start 5-(Bromomethyl)-3-(4-methoxyphenyl) -1,3-oxazolidin-2-one Product 1-((4-methoxyphenyl)amino) -3-bromopropan-2-ol Start->Product Ring Opening Reagents H₂O (Acid or Base)

Caption: Predicted hydrolysis of the oxazolidinone ring.

Thermal Degradation

In the absence of reactive media like water, thermal stress is likely to initiate degradation at the weakest bond. The bromomethyl group is a prime candidate for initial fragmentation.

  • Homolytic Cleavage: At high temperatures, the C-Br bond could undergo homolytic cleavage to form a carbon-centered radical and a bromine radical. This could initiate a cascade of radical reactions, leading to complex mixtures of degradation products.

  • Intramolecular Rearrangement/Elimination: The bromomethyl group could participate in intramolecular reactions. For example, an intramolecular cyclization could occur, or elimination of HBr could lead to an unsaturated derivative.

A plausible thermal degradation could involve the loss of the bromomethyl group followed by further fragmentation of the oxazolidinone ring.

cluster_thermal Postulated Thermal Degradation Start 5-(Bromomethyl)-3-(4-methoxyphenyl) -1,3-oxazolidin-2-one Intermediate1 Radical Intermediate + Br• Start->Intermediate1 C-Br Homolysis Condition High Temperature (Δ) Products Complex Polymerized Products Intermediate1->Products Radical Reactions

Caption: A possible thermal degradation initiation step.

Oxidative Degradation

Oxidative degradation of oxazolidinones has been reported and can be influenced by pH, metal ions, and the presence of oxidizing agents.[5] For the target molecule, the methoxyphenyl group could be a site for oxidative attack.

  • Hydrogen Abstraction: Oxidative processes can proceed via a hydrogen abstraction pathway.[5]

  • Demethylation: The methoxy group could be oxidized and subsequently demethylated to a phenolic group.

  • Ring Oxidation: The oxazolidinone ring itself could be susceptible to oxidation, potentially leading to ring-opened products.[6]

Forced degradation studies on the related oxazolidinone, sutezolid, showed the formation of two degradation products under oxidative conditions.[6]

Photodegradation

Many aromatic compounds are susceptible to photodegradation. Studies on other oxazolidinones have shown that they can undergo photodecomposition.[7]

  • C-Br Bond Cleavage: The energy from UV or visible light could be sufficient to cleave the C-Br bond, leading to radical formation, similar to thermal degradation but under milder temperature conditions.

  • Aromatic Ring Reactions: The p-methoxyphenyl ring could undergo photochemical reactions, although this is generally less common than reactions involving weaker bonds like C-Br.

Recommended Experimental Protocols for Stability Assessment

To definitively determine the , a systematic experimental approach is required.

Thermal Analysis

Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

  • Protocol:

    • Place 5-10 mg of the sample in an alumina or platinum pan.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Perform the analysis under an inert atmosphere (e.g., nitrogen) to assess thermal stability and under an oxidative atmosphere (e.g., air) to assess thermo-oxidative stability.

    • Record the mass loss as a function of temperature.

Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, and to identify any endothermic or exothermic events associated with degradation.

  • Protocol:

    • Seal 2-5 mg of the sample in an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes the melting point and extends to the onset of decomposition observed in TGA.

    • Record the heat flow as a function of temperature.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and pathways under various conditions. A typical study would involve the following:

Stock Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water).

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.

  • Neutral Hydrolysis: Water at 60 °C for 24-48 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

  • Photolytic Degradation: Expose the solution and solid sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Thermal Degradation (Solid State): Heat the solid compound at a temperature below its melting point (e.g., 80 °C) for an extended period.

Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze using a stability-indicating analytical method.

cluster_workflow Forced Degradation Experimental Workflow Start Compound Sample (Solid & Solution) Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) Start->Stress Analysis LC-MS/MS Analysis Stress->Analysis Identification Degradant Identification Analysis->Identification Pathway Pathway Elucidation Identification->Pathway

Caption: Workflow for forced degradation studies.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS)

  • Rationale: This is the gold standard for separating and identifying unknown impurities.[1][8] HPLC provides the separation, while tandem mass spectrometry (MS/MS) provides molecular weight information and fragmentation data to elucidate the structures of the degradation products.

  • Suggested HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Detector: UV detector set at a wavelength where the compound and potential degradants absorb, followed by a mass spectrometer.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in both positive and negative modes.

    • Analysis: Full scan mode to detect all ions, followed by product ion scans (MS/MS) on the detected impurity masses to obtain fragmentation patterns.

Summary of Potential Degradation Products

The following table summarizes the likely degradation products based on the predicted pathways.

Degradation PathwayPotential Product NamePredicted Molecular FormulaKey Identifying Features
Hydrolysis 1-((4-methoxyphenyl)amino)-3-bromopropan-2-olC₁₀H₁₄BrNO₂Ring-opened structure, presence of a secondary alcohol and secondary amine.
Thermal/Photolytic 3-(4-methoxyphenyl)-1,3-oxazolidin-2-oneC₁₀H₁₁NO₃Loss of bromomethyl group, debromination.
Oxidative 5-(Bromomethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-oneC₁₀H₁₀BrNO₃Demethylation of the methoxy group to a hydroxyl group.

Conclusion

While specific stability data for 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is not yet published, a comprehensive predictive analysis based on the known chemistry of the oxazolidinone class provides valuable guidance for its handling, storage, and use. The primary anticipated degradation pathways are hydrolysis of the oxazolidinone ring and reactions involving the reactive bromomethyl group, such as thermal or photolytic cleavage. Oxidative degradation, particularly at the methoxyphenyl moiety, should also be considered.

For any application of this compound in research or development, it is imperative to conduct rigorous experimental stability studies. The protocols outlined in this guide, including thermal analysis (TGA/DSC) and comprehensive forced degradation studies coupled with a robust analytical method like LC-MS/MS, provide a clear roadmap for generating the necessary data. Such studies will not only ensure the quality and purity of synthetic intermediates and final products but also contribute valuable knowledge to the broader understanding of oxazolidinone chemistry.

References

  • Bundgaard, H., & Nielsen, N. M. (1987). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 37(1-2), 135-143.
  • Gao, Y., & Jones, R. A. (2005). Convenient methods for the hydrolysis of oxazolidinones to vicinal aminoalcohols. Tetrahedron Letters, 46(49), 8569-8572.
  • Fasani, E., Tilocca, F., & Albini, A. (2009). Photochemistry of oxazolidinone antibacterial drugs. Photochemical & Photobiological Sciences, 8(7), 879-885.
  • Eriksson, S. O., & Regårdh, C. G. (1968). The alkaline hydrolysis of oxazolidinediones-2,4. Acta Chemica Scandinavica, 22, 1533-1540.
  • McKennon, M. J., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1382-1389.
  • Zhang, J., et al. (2018). Characterization of degradation products and process-related impurity of sutezolid by liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 159, 34-42.
  • Avisar, D., et al. (2010). Aqueous photochemical behavior of oxazolidinone antibiotic linezolid. Chemosphere, 80(7), 732-738.
  • BenchChem. (2025). An In-Depth Technical Guide to the Mass Spectrometry of 3-Amino-2-oxazolidinone-d4. BenchChem.
  • Genin, M. J., et al. (1994). An improved method of oxazolidinone hydrolysis in the asymmetric synthesis of α-alkylprolines. Tetrahedron Letters, 35(27), 4777-4780.
  • Tardy, A., et al. (2021). CO2-Derived Methylene Oxazolidinone. Macromolecules, 54(22), 10415–10427.
  • Capriotti, A. L., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4235.
  • Lopes, R. M. C., & Salgado, H. R. N. (2015). Development and validation of a stability-indicative agar diffusion assay to determine the potency of linezolid in tablets in the presence of photodegradation products. Brazilian Journal of Pharmaceutical Sciences, 51(3), 633-641.
  • Lehtelä, P. L., et al. (2007). Mass spectral behavior of substituted oxazolidines. Journal of the American Society for Mass Spectrometry, 18(5), 896-905.
  • Eide, I., et al. (2016). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. International Journal of Greenhouse Gas Control, 53, 25-34.
  • BenchChem. (2025).
  • MOLBASE. 5-(hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one. MOLBASE.
  • Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289-1297.

Sources

Foundational

spectroscopic characterization of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one Abstract This technical guide provides a comprehensive framework for the spectroscopic charact...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the chiral heterocyclic compound, 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one. Oxazolidinones are a critical class of compounds in medicinal chemistry, known for their applications as chiral auxiliaries and as the core scaffold in antibacterial agents like Linezolid[1]. Accurate structural elucidation and purity assessment are paramount for any research or drug development application. This document outlines the theoretical basis and practical, step-by-step protocols for analyzing the title compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causal logic behind experimental choices, ensuring a robust and self-validating analytical workflow.

Introduction: The Analytical Imperative

The molecule 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one possesses several key structural features that require orthogonal analytical techniques for unambiguous confirmation. These include a chiral center at the C5 position, a bromomethyl substituent prone to nucleophilic substitution, an N-aryl linkage, and a carbamate carbonyl group within the oxazolidinone ring. A multi-spectroscopic approach is therefore not merely confirmatory but essential for a complete structural and electronic understanding of the molecule. This guide will proceed from non-destructive techniques (NMR, FT-IR) to a destructive technique (MS) to build a cohesive structural picture.

Experimental & Analytical Strategy

Our strategy is built on a logical progression of techniques, each providing a unique piece of the structural puzzle.

G cluster_workflow Characterization Workflow A Compound Synthesis & Purification B Proton & Carbon NMR (¹H, ¹³C, DEPT) A->B Sample C FT-IR Spectroscopy A->C Sample D Mass Spectrometry (HRMS) A->D Sample E Data Integration & Structural Elucidation B->E Connectivity & Environment C->E Functional Groups D->E Molecular Weight & Formula

Caption: A logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one, both ¹H and ¹³C NMR are indispensable.

Rationale for Experimental Design
  • Solvent Selection: Deuterated chloroform (CDCl₃) is the preferred solvent for initial analysis. It is a versatile solvent for many organic compounds of moderate polarity and has a simple, well-defined residual solvent peak[2][3]. Its relative non-polarity avoids strong solvent-solute interactions that could significantly alter chemical shifts compared to more polar aprotic solvents like DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm) for both ¹H and ¹³C NMR due to its chemical inertness and its single, sharp resonance signal that does not overlap with most organic compound signals[4].

Detailed Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, using the TMS signal as a reference.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Parameters: Spectral width of ~12 ppm, acquisition time of ~3-4 seconds, relaxation delay of 2 seconds, 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Parameters: Spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 3-5 seconds to ensure proper relaxation of quaternary carbons, 1024 scans.

    • Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ signals.

Predicted ¹H NMR Spectrum: Interpretation & Rationale

G A 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

Caption: Structure of the target molecule.

  • Aromatic Region (δ 7.4-6.9 ppm): The 4-methoxyphenyl group will exhibit a classic AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring.

    • H-a (2H, δ ~7.3-7.4 ppm): Two protons ortho to the oxazolidinone nitrogen will appear as a doublet. Their downfield shift is due to the electron-withdrawing nature of the nitrogen atom.

    • H-b (2H, δ ~6.9-7.0 ppm): Two protons ortho to the methoxy group will appear as a doublet. They are shifted upfield due to the electron-donating effect of the methoxy group[5].

  • Oxazolidinone Ring Protons (δ 5.0-3.5 ppm): This is a complex region due to the chiral center at C5.

    • H-e (1H, δ ~4.8-5.0 ppm): This proton at the chiral center (C5) will be a multiplet. It is coupled to the diastereotopic protons of the adjacent CH₂ groups (H-f, H-f' and H-d, H-d').

    • H-d, H-d' (2H, δ ~3.9-4.2 ppm): The two protons on C4 are diastereotopic due to the adjacent chiral center. They will appear as two separate signals, likely a doublet of doublets each, showing both geminal and vicinal coupling.

  • Bromomethyl Protons (δ 3.6-3.8 ppm):

    • H-f, H-f' (2H, δ ~3.6-3.8 ppm): These protons on the bromomethyl group are also diastereotopic. They will likely appear as a pair of doublets of doublets (an ABX system with H-e) due to geminal coupling to each other and vicinal coupling to H-e. The electronegative bromine atom causes a significant downfield shift.

  • Methoxy Protons (δ 3.8 ppm):

    • H-c (3H, δ ~3.8 ppm): The methoxy group protons will appear as a sharp singlet, as they have no adjacent protons to couple with[6].

Predicted ¹³C NMR Spectrum: Interpretation & Rationale
  • Carbonyl Carbon (δ ~155 ppm): The carbamate carbonyl carbon (C=O) of the oxazolidinone ring is expected in this region, a characteristic shift for this functional group[5].

  • Aromatic Carbons (δ 160-114 ppm):

    • C-ipso (OMe): ~158-160 ppm.

    • C-ipso (N): ~131 ppm.

    • CH (ortho to N): ~120-122 ppm.

    • CH (ortho to OMe): ~114-115 ppm.

  • Oxazolidinone Ring Carbons (δ 70-45 ppm):

    • C5 (CH-CH₂Br): ~70-72 ppm. This carbon is attached to oxygen and is the chiral center.

    • C4 (N-CH₂): ~47-50 ppm. This carbon is attached to the ring nitrogen.

  • Methoxy Carbon (δ ~55 ppm): The methoxy methyl carbon typically appears in this region[6].

  • Bromomethyl Carbon (δ ~30-35 ppm): The carbon bearing the bromine atom is expected here, shifted downfield by the electronegative halogen.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid, non-destructive technique perfect for identifying the key functional groups present in a molecule.

Rationale for Experimental Design
  • Sampling Technique: Attenuated Total Reflectance (ATR) is the method of choice. It requires minimal sample preparation, is suitable for solids and powders, and provides high-quality, reproducible spectra by probing the near-surface layers of the material[7][8]. This avoids issues with sample thickness that can be problematic in transmission methods.

Detailed Experimental Protocol: ATR-FT-IR Analysis
  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond) is clean.

    • Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Analysis:

    • Place a small amount (~1-2 mg) of the solid sample onto the ATR crystal.

    • Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

    • Parameters: Scan range of 4000-600 cm⁻¹, resolution of 4 cm⁻¹, 32 scans.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted FT-IR Spectrum: Interpretation of Key Vibrational Modes
  • ~3000-2850 cm⁻¹ (C-H Stretching): Aromatic and aliphatic C-H stretching vibrations.

  • ~1750-1770 cm⁻¹ (C=O Stretching): This is a highly characteristic and strong absorption band for the five-membered cyclic carbamate (oxazolidinone) carbonyl group[9][10]. Its frequency is higher than a typical linear ester or amide due to ring strain.

  • ~1510 cm⁻¹ (Aromatic C=C Stretching): A strong band characteristic of the p-disubstituted benzene ring.

  • ~1245 cm⁻¹ (Asymmetric C-O-C Stretching): Associated with the aryl-ether linkage of the methoxy group.

  • ~1220-1020 cm⁻¹ (C-N and C-O Stretching): This region will contain complex, overlapping bands from the C-N and C-O single bond stretches within the oxazolidinone ring.

  • ~600-700 cm⁻¹ (C-Br Stretching): A moderate to weak absorption corresponding to the carbon-bromine bond stretch.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound, and its fragmentation pattern offers additional structural confirmation.

Rationale for Experimental Design
  • Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight.

  • Analyzer: A high-resolution mass spectrometer (like a Time-of-Flight, TOF, or Orbitrap) is essential for determining the accurate mass, which allows for the unambiguous calculation of the molecular formula. A quadrupole analyzer can be used for basic mass filtering[11].

  • In-Source Fragmentation: Induced in-source fragmentation can be employed to deliberately cause fragmentation, providing structural information. By increasing the cone voltage, the molecular ion can be fragmented to reveal characteristic losses[12].

Detailed Experimental Protocol: HRMS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition (ESI-TOF):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode.

    • Parameters: Scan range m/z 50-500, cone voltage set low (e.g., 20-30 V) to observe the molecular ion, and then a separate run with a higher cone voltage (e.g., 80-100 V) to induce fragmentation.

Predicted Mass Spectrum: Interpretation
  • Molecular Ion Peak (M⁺ or [M+H]⁺): The most critical feature will be a pair of peaks of nearly equal intensity separated by 2 m/z units. This is the unmistakable isotopic signature of a molecule containing one bromine atom (⁵⁰.⁵% ⁷⁹Br and ⁴⁹.⁵% ⁸¹Br)[13][14].

    • Calculated Monoisotopic Mass for C₁₁H₁₂BrNO₃: 299.9997

    • Expected [M+H]⁺ peaks at m/z 300.9976 (for ⁷⁹Br) and m/z 302.9956 (for ⁸¹Br).

  • Key Fragmentation Pathways:

G M [M+H]⁺ m/z 301/303 F1 Loss of Br• [M-Br]⁺ m/z 222 M->F1 - Br• F2 Loss of CH₂Br• [M-CH₂Br]⁺ m/z 208 M->F2 - •CH₂Br F3 Loss of C₇H₇O• (p-methoxyphenyl radical) m/z 194/196 M->F3 - •C₇H₇O F4 [C₇H₇O]⁺ p-methoxyphenyl cation m/z 107 F2->F4 Further fragmentation

Caption: Predicted major fragmentation pathways in ESI-MS.

Summary of Spectroscopic Data

TechniqueFeaturePredicted Value / ObservationRationale / Confirmation
¹H NMR Aromatic Protonsδ 7.3-7.4 (d, 2H), 6.9-7.0 (d, 2H)1,4-disubstituted benzene ring.
C5-Hδ 4.8-5.0 (m, 1H)Chiral center proton coupled to four other protons.
C4-H₂δ 3.9-4.2 (2x dd, 2H)Diastereotopic protons adjacent to a chiral center.
CH₂Brδ 3.6-3.8 (2x dd, 2H)Diastereotopic protons adjacent to a chiral center.
OCH₃δ 3.8 (s, 3H)Isolated methyl group.
¹³C NMR C=Oδ ~155 ppmCarbamate carbonyl in a five-membered ring.
C5 (chiral)δ ~70-72 ppmCarbon attached to oxygen in the ring.
OCH₃δ ~55 ppmMethoxy carbon.
CH₂Brδ ~30-35 ppmAliphatic carbon attached to bromine.
FT-IR C=O Stretch~1750-1770 cm⁻¹ (strong)Characteristic high frequency for oxazolidinone ring.
Ar C-O-C Stretch~1245 cm⁻¹ (strong)Aryl-ether stretch.
C-Br Stretch~600-700 cm⁻¹ (weak-med)Carbon-halogen bond vibration.
HRMS [M+H]⁺m/z 301.0 & 303.0 (~1:1 ratio)Isotopic pattern for one bromine atom.
Accurate Mass300.9976 (for C₁₁H₁₃⁷⁹BrNO₃)Confirms elemental composition.

Conclusion

The structural elucidation of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is definitively achieved through the synergistic application of NMR, FT-IR, and high-resolution mass spectrometry. NMR spectroscopy establishes the precise carbon-hydrogen framework and stereochemical relationships. FT-IR provides rapid confirmation of essential functional groups, particularly the characteristic oxazolidinone carbonyl. Finally, HRMS confirms the elemental composition via the accurate mass and the presence of bromine through its distinct isotopic signature. This integrated workflow represents a robust, self-validating system for the characterization of this and related heterocyclic compounds, providing the high-confidence data required for research and development professionals.

References

  • MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available at: [Link]

  • Semantic Scholar. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Available at: [Link]

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Sources

Exploratory

pharmacokinetic profiling of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one derivatives

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one Derivatives Abstract The oxazolidinone class of compounds represents a significant scaffold in medi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one Derivatives

Abstract

The oxazolidinone class of compounds represents a significant scaffold in medicinal chemistry, best known for its utility in developing potent antibacterial agents like Linezolid.[1][2] Derivatives of this core structure are being explored for a multitude of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory roles.[3][4][5] This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of a specific series: 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one derivatives. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols; it delves into the strategic rationale behind the experimental sequence, methods for ensuring data integrity, and the art of synthesizing disparate data points into a cohesive profile that can confidently guide lead optimization and candidate selection.

Introduction: The Strategic Imperative of Early PK Profiling

The journey of a drug from discovery to clinical application is fraught with attrition, much of which can be attributed to suboptimal pharmacokinetic properties. A compound with exceptional in vitro potency is of little therapeutic value if it cannot reach its target in the body at a sufficient concentration and for an adequate duration. Therefore, a robust understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not a late-stage checkbox but a foundational pillar of modern drug discovery.

The 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one scaffold presents unique features—a reactive bromomethyl group, a methoxyphenyl moiety, and the core oxazolidinone ring—that necessitate a tailored PK profiling strategy. The methoxy group is a potential site for O-demethylation, the aromatic ring can undergo hydroxylation, and the bromomethyl group could be subject to nucleophilic displacement or hydrolysis. Understanding the interplay of these structural elements on the overall ADME profile is paramount. This guide outlines a logical, tiered approach to building this profile from the ground up.

Foundational In Vitro ADME Characterization

The initial phase of PK profiling relies on a battery of in vitro assays designed to be resource-efficient and high-throughput. These assays assess the inherent ADME liabilities of each derivative, allowing for rapid Structure-Activity Relationship (SAR) and Structure-Pharmacokinetic Relationship (SPR) development.

Logical Workflow for In Vitro ADME Assessment

The following diagram illustrates a standard cascade for evaluating key in vitro ADME properties. This parallel processing approach ensures that critical data on absorption, metabolism, and distribution are generated concurrently to provide a holistic initial profile.

G cluster_input Compound Library cluster_assays In Vitro ADME Assays cluster_outputs Key Parameters Test_Compound 5-(Bromomethyl)-3-(4-methoxyphenyl) -1,3-oxazolidin-2-one Derivatives Absorption Absorption Potential (Caco-2 Permeability) Test_Compound->Absorption Distribution Distribution (Plasma Protein Binding) Test_Compound->Distribution Metabolism Metabolic Fate (Stability & CYP Inhibition) Test_Compound->Metabolism Papp Papp (A→B), Papp (B→A) Efflux Ratio Absorption->Papp Fu Fraction Unbound (fu) Distribution->Fu MetStab t½, Intrinsic Clearance (CLint) Metabolism->MetStab CYP IC50 vs. CYP Isoforms Metabolism->CYP

Caption: High-level workflow for parallel in vitro ADME profiling.

Intestinal Permeability: The Caco-2 Assay

The Caco-2 permeability assay is the industry standard for predicting in vivo drug absorption across the gut wall.[6] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express clinically relevant transporters and efflux pumps.[7][8][9]

  • Cell Culture: Caco-2 cells are seeded onto semipermeable filter supports in Transwell™ plates and cultured for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to confirm monolayer confluence. A Lucifer yellow permeability test is also performed; high TEER values and low Lucifer yellow leakage are required for assay validity.

  • Assay Execution:

    • The culture medium is replaced with pre-warmed transport buffer (HBSS, pH 7.4).

    • The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) chamber.

    • For A-to-B transport, samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes). The apical chamber is sampled at the end of the experiment.

    • For B-to-A transport, the process is reversed.

  • Quantification: All samples are analyzed by LC-MS/MS to determine the concentration of the test compound.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration. The Efflux Ratio (ER) is calculated as Papp(B→A) / Papp(A→B).

DerivativePapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Compound X-H15.216.11.1High
Compound X-F12.530.12.4Moderate (Efflux)
Compound X-Cl0.81.01.3Low
  • High Permeability: A Papp (A→B) > 10 x 10⁻⁶ cm/s is generally predictive of high oral absorption (>90%) in humans.

  • Active Efflux: An ER > 2 suggests the compound is a substrate of efflux transporters (e.g., P-glycoprotein), which can limit net absorption. This is a critical flag for drug development.

Plasma Protein Binding (PPB): The Free Drug Hypothesis

Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared by metabolizing enzymes.[10] Therefore, determining the fraction unbound (fu) is critical.[11] Equilibrium dialysis is the gold-standard method.[12]

  • Apparatus Setup: A RED device consists of two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff.

  • Sample Preparation: The test compound is spiked into plasma (human, rat, mouse) and added to one chamber. The other chamber contains phosphate-buffered saline (PBS).

  • Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[11]

  • Sample Analysis: Aliquots are taken from both the plasma and buffer chambers. To avoid matrix effects during analysis, the plasma sample is mixed with an equal volume of PBS, and the buffer sample is mixed with an equal volume of blank plasma.[10] Concentrations are determined by LC-MS/MS.

  • Calculation: Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes. This provides an estimate of its intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[13] Assays are typically run in human liver microsomes (HLM) or hepatocytes.

  • Reaction Mixture: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.

  • Reaction Initiation: The reaction is initiated by adding the NADPH cofactor, which is required for most Cytochrome P450 (CYP) enzyme activity. A parallel incubation without NADPH serves as a negative control.

  • Time-Point Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound.

  • Data Analysis: The natural log of the percent remaining is plotted against time. The slope of this line gives the elimination rate constant (k). Half-life (t½) = 0.693 / k Intrinsic Clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein)

DerivativeHalf-life (t½, min)CLint (µL/min/mg)Predicted Hepatic Clearance
Compound X-H> 60< 12Low
Compound X-OCH₃1546Moderate
Compound X-OH5139High
  • High Stability (Low Clearance): Compounds with a long half-life (>30 min) are generally desirable, as this often translates to lower clearance and longer in vivo half-lives.

  • Low Stability (High Clearance): Rapid metabolism suggests the compound may be cleared too quickly in vivo to be efficacious, flagging it for chemical modification to block metabolic "hotspots".

Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Risk

A significant safety concern is a new drug's potential to inhibit CYP enzymes, which are responsible for metabolizing many co-administered drugs.[14] Inhibition can lead to elevated plasma levels of other drugs, causing toxicity.[15] Screening against major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is a regulatory requirement.[16]

  • Test System: Human liver microsomes are used as the enzyme source.

  • Incubation: The test compound (at various concentrations, typically in a semi-log dilution series) is pre-incubated with the microsomes and a specific probe substrate for each CYP isoform (e.g., Phenacetin for CYP1A2).[14]

  • Reaction Initiation: The reaction is started by adding NADPH.

  • Metabolite Quantification: After a short incubation, the reaction is stopped, and the amount of the specific metabolite formed from the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation is compared to a vehicle control (DMSO). The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is calculated by fitting the data to a four-parameter logistic curve.

CYP IsoformProbe SubstrateIC₅₀ (µM) for Compound X-HDDI Risk
CYP1A2Phenacetin> 50Low
CYP2C9Diclofenac> 50Low
CYP2D6Dextromethorphan8.5Moderate
CYP3A4Midazolam1.2High
  • High IC₅₀ (>10 µM): Generally considered low risk for clinical drug-drug interactions (DDIs).

  • Low IC₅₀ (<1 µM): A significant red flag that warrants further investigation and may preclude the development of the compound.

In Vivo Pharmacokinetic Evaluation

Once promising candidates are identified from in vitro screening, the next critical step is to evaluate their behavior in a living system. This phase confirms the in vitro predictions and provides essential parameters that cannot be determined otherwise, such as bioavailability and volume of distribution.

Workflow for a Rodent In Vivo PK Study

This diagram outlines the sequential steps involved in a typical pharmacokinetic study in rats or mice, from dosing to data analysis.

G cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_analysis_phase Pharmacokinetic Analysis Dosing Dose Administration (IV and PO routes) (n=3-5 animals/group) Sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing Extraction Sample Extraction (e.g., Protein Precipitation) Processing->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis NCA Non-Compartmental Analysis (Phoenix WinNonlin) Analysis->NCA Params Calculate PK Parameters (AUC, CL, Vd, t½, F%) NCA->Params

Caption: Step-by-step workflow for an in vivo pharmacokinetic study.

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., in the jugular vein) to facilitate serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: The compound is administered as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route ensures 100% bioavailability and is used to determine clearance (CL) and volume of distribution (Vd).

    • Oral (PO) Group: The compound is administered via oral gavage (e.g., 5-10 mg/kg) as a solution or suspension.

  • Blood Sampling: Blood samples are collected at predetermined time points into tubes containing an anticoagulant (e.g., K₂-EDTA).[17]

  • Plasma Processing and Analysis: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis by a validated LC-MS/MS method.

Non-compartmental analysis of the plasma concentration-time data yields several critical parameters:

ParameterDescriptionDesired Profile
AUC (Area Under the Curve)Total drug exposure over time.Sufficiently high to suggest efficacy.
CL (Clearance)The volume of plasma cleared of the drug per unit time.Low to moderate to prolong exposure.
Vd (Volume of Distribution)The theoretical volume into which the drug distributes.Moderate; very high Vd can indicate excessive tissue sequestration.
(Terminal Half-life)The time required for the plasma concentration to decrease by half.Long enough for a convenient dosing interval (e.g., once or twice daily).
F% (Oral Bioavailability)The fraction of the oral dose that reaches systemic circulation.High (>30%) is desirable for an oral drug.

Calculation of Oral Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Synthesizing the Profile: From Data to Decision

The ultimate goal is to integrate all in vitro and in vivo data to build a comprehensive pharmacokinetic profile that informs decision-making.

DerivativePermeabilityStability (HLM t½)CYP3A4 IC₅₀Rat F%Recommendation
Compound X-HHigh> 60 min> 50 µM65%Lead Candidate. Excellent overall profile.
Compound X-FEfflux Substrate45 min25 µM25%Optimize. Good stability but efflux limits bioavailability.
Compound X-OHHigh5 min> 50 µM< 5%Deprioritize. High metabolic clearance leads to poor bioavailability.
Compound Y-ClHigh> 60 min1.2 µM70%Deprioritize. High DDI risk due to potent CYP3A4 inhibition.

This integrated view allows scientists to understand the "why" behind the in vivo results. For instance, Compound X-F shows that despite good stability, its status as an efflux substrate, identified in the Caco-2 assay, likely contributes to its modest bioavailability. Compound X-OH demonstrates how excellent permeability is rendered irrelevant by very high metabolic clearance, a classic example of first-pass metabolism.

Conclusion

The requires a systematic, multi-faceted approach. By beginning with a robust panel of in vitro ADME assays, researchers can efficiently triage compounds, identify potential liabilities such as efflux, metabolic instability, or CYP inhibition, and build a strong foundation for SPR. Subsequent, well-designed in vivo studies in relevant preclinical species serve to validate these findings and provide the definitive parameters needed to predict human pharmacokinetics. This rigorous, integrated strategy is essential to de-risk drug development programs and successfully advance potent and safe oxazolidinone-based therapeutics to the clinic.

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  • WuXi AppTec (n.d.). Plasma Protein Binding (PPB) Assays. WuXi AppTec Website.
  • Butler, M. M., et al. (2023). In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms. MDPI.
  • Trivedi, A. (2021). Metabolism of drug interactions: pharmacodynamic and pharmacokinetic interactions. Journal of Drug Metabolism & Toxicology.
  • ResearchGate (2023). Antimicrobial, Anti virulence factors, antioxidant and anti inflammatory Properties of 3-(2-chloroacetyl) oxazolidin-2-one new synthesis: Molecular Docking Study and In-Silico ADME Profiling. ResearchGate.
  • ResearchGate (2008). Synthesis of 5-[bromo(aryl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-ones. ResearchGate.
  • Choudhary, R., et al. (2023). Various Approaches Employed to Enhance the Bioavailability of Antagonists Interfering with the HMGB1/RAGE Axis. MDPI.
  • International Journal of Medical Toxicology and Legal Medicine (n.d.). Analytical Study and Biological Evaluation of Drug Assays and Oxazolidinones Urea Derivatives. ijmtox.com.
  • Barreca, M. L., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.
  • Sigma-Aldrich (n.d.). BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization. Sigma-Aldrich Website.
  • Votruba, I., et al. (2019). Enhanced Oral Bioavailability of 2-(Phosphonomethyl)-pentanedioic Acid (2-PMPA) from its (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL)-Based Prodrugs. Journal of Medicinal Chemistry.
  • Yeung, J. H. K., & Park, B. K. (1999). Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. Methods and Findings in Experimental and Clinical Pharmacology.
  • European Commission (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. ECVAM DataBase on ALternative Methods.
  • Google Patents (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • Al-Trawneh, S. A., et al. (2017). Comparative Pharmacokinetic Study for Linezolid and Two Novel Antibacterial Oxazolidinone Derivatives in Rabbits: Can Differences in the Pharmacokinetic Properties Explain the Discrepancies between Their In Vivo and In Vitro Antibacterial Activities?. Molecules.
  • Reaction Biology (n.d.). Cytochrome P450 Assay Services. Reaction Biology Website.
  • Ianni, F., et al. (2022). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules.
  • J.A.F. de Silva, et al. (1976). Bioavailability of Bromazepam in Man After Single Administration of an Oral Solution. Journal of Pharmaceutical Sciences.
  • Wright, W. (2023). An overview of plasma protein binding. Bioanalysis Zone.
  • Charles River Laboratories (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories Website.
  • Ciriaco, M., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules.
  • BioIVT (n.d.). Metabolic Stability Assay Services. BioIVT Website.
  • Bienta (n.d.). Permeability Assay on Caco-2 Cells. bienta.net.
  • Journal of Chemical and Pharmaceutical Research (n.d.). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. jocpr.com.
  • BioIVT (n.d.). Plasma Protein Binding Assay. BioIVT Website.

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Asymmetric Synthesis of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

Executive Summary & Chemical Rationale Chiral oxazolidin-2-ones are indispensable structural motifs in drug development—most notably serving as the core pharmacophore in the antibiotic Linezolid—and function as highly ve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Chiral oxazolidin-2-ones are indispensable structural motifs in drug development—most notably serving as the core pharmacophore in the antibiotic Linezolid—and function as highly versatile chiral auxiliaries in asymmetric synthesis. The catalytic enantioselective bromocyclization of allylic carbamates represents a highly atom-economical approach to constructing these scaffolds. This method simultaneously installs a stereocenter and a reactive bromomethyl handle for downstream diversification.

This technical guide details a state-of-the-art protocol for the asymmetric synthesis of 5-(bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one from allyl (4-methoxyphenyl)carbamate. We leverage a cooperative chiral Lewis acid system comprising Sc(OTf)₃ and a Chiral Phosphine Ligand (L5) , a methodology adapted from the pioneering work on bromoaminocyclizations [1].

Strategic Design Choices (Causality)
  • The N-PMP Group: The 4-methoxyphenyl (PMP) substituent is strategically selected for two reasons. First, its electron-donating nature enhances the nucleophilicity of the carbamate nitrogen, accelerating the desired 5-exo-trig cyclization over background racemic bromination. Second, the PMP group is easily cleaved post-synthesis using Ceric Ammonium Nitrate (CAN) to yield the free N-H oxazolidin-2-one.

  • Catalyst Synergy: Sc(OTf)₃ acts as a powerful Lewis acid to activate N-bromosuccinimide (NBS). When bound to the chiral phosphine ligand, it creates a rigid, sterically demanding chiral pocket that dictates the face-selective delivery of the bromonium ion [2].

  • Cryogenic & Dark Conditions: Conducting the reaction at -50 °C maximizes the free energy difference (ΔΔG‡) between diastereomeric transition states, ensuring high enantiomeric excess (ee). Excluding light is mandatory to suppress the radical-mediated homolytic cleavage of NBS, which would lead to racemic background bromination [3].

Mechanistic Pathway

Mechanism Substrate Allyl N-PMP Carbamate Active Chiral Sc(III)-NBS Pi-Complex Substrate->Active Catalyst Sc(OTf)3 + Chiral Phosphine (L5) Catalyst->Active Lewis Acid Coordination NBS N-Bromosuccinimide NBS->Active Bromonium Enantioenriched Bromiranium Ion Active->Bromonium Face-selective Br+ transfer Product 5-(Bromomethyl)-3-(4-methoxyphenyl) -1,3-oxazolidin-2-one Bromonium->Product 5-exo-trig Cyclization

Catalytic cycle of the Sc(OTf)3-chiral phosphine mediated asymmetric bromocyclization.

Optimization & Quantitative Data

The reaction environment is highly sensitive to solvent polarity and catalyst loading. A mixed solvent system of Toluene (PhMe) and Dichloromethane (DCM) ensures the solubility of NBS while maintaining the tight ion-pairing necessary for stereocontrol. Counterintuitively, lowering the catalyst loading from 10 mol% to 2 mol% improves the yield by minimizing unligated Sc(OTf)₃, which otherwise catalyzes a faster, racemic background reaction [1].

Table 1: Optimization of Reaction Conditions for Bromocyclization

EntryCatalyst SystemSolvent SystemTemp (°C)Yield (%)ee (%)
1Sc(OTf)₃ / L5 (10 mol%)PhMe/DCM (3:1)-506396
2 Sc(OTf)₃ / L5 (2 mol%) PhMe/DCM (3:1) -50 87 96
3Sc(OTf)₃ / Trost L6 (2 mol%)PhMe/DCM (3:1)-508594
4None (Control)PhMe/DCM (3:1)-50< 5N/A

(Data adapted from established Sc(OTf)₃-catalyzed halocyclization parameters [1][4])

Experimental Protocol (Self-Validating Workflow)

This protocol is designed as a self-validating system. It incorporates in-process TLC monitoring, internal standard NMR checks, and chiral HPLC validation to ensure reproducibility and scientific integrity.

Materials & Reagents
  • Substrate: Allyl (4-methoxyphenyl)carbamate (1.0 mmol, 207 mg)

  • Electrophile: N-Bromosuccinimide (NBS, 1.05 mmol, 187 mg). Critical: Must be freshly recrystallized from boiling water to remove succinimide and Br₂ impurities.

  • Catalyst: Sc(OTf)₃ (0.02 mmol, 9.8 mg) and Chiral Phosphine Ligand L5 (0.02 mmol)

  • Solvents: Anhydrous Toluene (7.5 mL) and Anhydrous Dichloromethane (2.5 mL)

Step-by-Step Methodology

Phase 1: Catalyst Pre-Assembly & Substrate Addition

  • Flame-dry a 25 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Add Sc(OTf)₃ (9.8 mg) and the chiral phosphine ligand (0.02 mmol) to the flask.

  • Inject anhydrous DCM (2.5 mL) and stir at room temperature for 30 minutes to allow the active chiral Lewis acid complex to form.

  • Add allyl (4-methoxyphenyl)carbamate (207 mg) followed by anhydrous Toluene (7.5 mL).

Phase 2: Cryogenic Activation & Reaction 5. Submerge the flask in a dry ice/acetone bath and stabilize the temperature at -50 °C. Allow the mixture to equilibrate for 15 minutes. 6. Self-Validation Check 1: Visually inspect the solution. It must remain homogeneous; precipitation indicates moisture contamination. 7. Wrap the flask entirely in aluminum foil. 8. Add recrystallized NBS (187 mg) in one single portion under a positive stream of argon. 9. Stir the reaction mixture at -50 °C for 12 hours.

Phase 3: In-Process Monitoring & Quench 10. Self-Validation Check 2 (TLC): Withdraw a 10 µL aliquot. Run a TLC using Hexanes/EtOAc (3:1). The starting material ( Rf​=0.60 ) should be completely consumed, replaced by a single UV-active product spot ( Rf​=0.35 ). 11. Quench the reaction directly at -50 °C by injecting 2.0 mL of saturated aqueous Na₂S₂O₃ to neutralize any unreacted NBS. Allow the mixture to warm to room temperature.

Phase 4: Isolation & Analytical Validation 12. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography (silica gel, gradient 10% to 25% EtOAc in Hexanes) to yield the product as a white solid (~248 mg, 87% yield). 14. Self-Validation Check 3 (Chiral HPLC): Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Hexanes/i-PrOH. Inject onto a Chiralpak AD-H column (Hexanes/i-PrOH 90:10, 1.0 mL/min, UV 254 nm). Verify enantiomeric excess against a racemic standard. Expected retention times: tR​(minor)=14.2 min , tR​(major)=16.8 min .

Workflow Visualization

Workflow Step1 1. Reagent Prep Substrate + Sc(OTf)3 + L5 in PhMe/DCM Step2 2. Cryo-Cooling Equilibrate at -50 °C to limit background rxn Step1->Step2 Step3 3. Electrophile Add NBS in dark to prevent radical pathway Step2->Step3 Step4 4. Reaction Stir at -50 °C, monitor via TLC (Rf=0.35) Step3->Step4 Step5 5. Validation Quench, extract, and Chiral HPLC analysis Step4->Step5

Step-by-step workflow for the asymmetric synthesis of the chiral oxazolidin-2-one.

References

1. - Journal of the American Chemical Society 2. - Asian Journal of Organic Chemistry 3. - Organic Letters 4. - Organic & Biomolecular Chemistry

Application

Application Notes and Protocols for the Utilization of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one in Antibacterial Drug Discovery

Introduction: The Enduring Challenge of Antibacterial Resistance and the Role of Oxazolidinones The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Infections caused by pathog...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Challenge of Antibacterial Resistance and the Role of Oxazolidinones

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Infections caused by pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) are becoming increasingly difficult to treat, necessitating the urgent discovery of novel antibacterial agents.[1] Oxazolidinones are a critical class of synthetic antibiotics that have provided a new line of defense against these resilient Gram-positive bacteria.[2] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit, distinguishes them from other ribosome-targeting antibiotics and is responsible for the lack of cross-resistance.[2][3]

The archetypal oxazolidinone, linezolid, was the first of its class to be approved for clinical use and has been instrumental in treating severe bacterial infections.[2] The core structure of oxazolidinones features a 2-oxazolidone ring, and structure-activity relationship (SAR) studies have revealed that modifications at the C-5 and N-3 positions are crucial for modulating antibacterial potency, spectrum, and pharmacokinetic properties.[2][3] The N-aryl substituent (Ring B) is essential for activity, with substitutions on this ring, such as a meta-fluoro group, known to increase biological activity.[2][3] The substituent at the C-5 position of the oxazolidinone ring is also a key determinant of antibacterial efficacy.[4]

This application note presents 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one as a versatile starting material for the discovery of novel oxazolidinone antibacterial agents. The bromomethyl group at the C-5 position serves as a highly reactive electrophilic handle for the introduction of a diverse range of functional groups through nucleophilic substitution reactions. This allows for the rapid generation of a library of analogues for SAR studies. The 3-(4-methoxyphenyl) substituent provides a foundational N-aryl moiety that can be further optimized in more advanced stages of drug discovery.

These notes provide detailed protocols for the synthesis of the parent compound, its derivatization, and the subsequent biological evaluation of the resulting novel oxazolidinone analogues.

Physicochemical Properties and Reactivity of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

PropertyValue
Molecular Formula C11H12BrNO3
Molecular Weight 286.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, and chlorinated solvents. Limited solubility in alcohols.
Stability Store in a cool, dry place, protected from light and moisture. The bromomethyl group is susceptible to hydrolysis.

The key to the utility of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one in drug discovery lies in the reactivity of the C-5 bromomethyl group. This benzylic-like bromide is an excellent electrophile for SN2 reactions with a wide range of nucleophiles.

start 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one amines Primary & Secondary Amines start->amines Sₙ2 Reaction thiols Thiols & Thiolates start->thiols Sₙ2 Reaction azide Azide (e.g., NaN3) start->azide Sₙ2 Reaction other Other Nucleophiles (e.g., Cyanide, Phenoxides) start->other Sₙ2 Reaction amino_deriv 5-(Aminomethyl) Derivatives amines->amino_deriv thioether_deriv 5-(Thioether) Derivatives thiols->thioether_deriv azidomethyl_deriv 5-(Azidomethyl) Derivatives azide->azidomethyl_deriv other_deriv Further C-5 Functionalized Analogues other->other_deriv

Caption: Reactivity of the C-5 Bromomethyl Group.

Experimental Protocols

Part 1: Synthesis of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

The synthesis of the title compound is proposed as a two-step process starting from 4-methoxyaniline.

aniline 4-Methoxyaniline hydroxymethyl (R)-5-(Hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one aniline->hydroxymethyl Cyclization glycidol (R)-Glycidol glycidol->hydroxymethyl final_product 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one hydroxymethyl->final_product Appel Reaction brominating_agent CBr4, PPh3 brominating_agent->final_product

Caption: Synthetic scheme for the title compound.

Step 1: Synthesis of (R)-5-(Hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

This procedure is adapted from established methods for the synthesis of N-aryl oxazolidinones from anilines and epoxides.

  • To a solution of 4-methoxyaniline (1.0 eq) in a suitable solvent such as DMF, add a base like lithium hydroxide (LiOH, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add (R)-glycidyl butyrate or a similar activated epoxide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired alcohol.

Step 2: Bromination of the 5-(Hydroxymethyl) Group

The Appel reaction is a reliable method for converting primary alcohols to the corresponding bromides.

  • Dissolve (R)-5-(Hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one (1.0 eq) and triphenylphosphine (PPh3, 1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add carbon tetrabromide (CBr4, 1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture in vacuo.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one.

Part 2: Derivatization via Nucleophilic Substitution

The following are general protocols for the derivatization of the title compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 2.1: Synthesis of 5-(Aminomethyl) Derivatives

  • Dissolve 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add the desired primary or secondary amine (1.2-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (1.5 eq).

  • Stir the reaction mixture at a temperature ranging from room temperature to 60 °C for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2.2: Synthesis of 5-(Thioether) and 5-(Thiourea) Derivatives

  • For Thioethers:

    • In a round-bottom flask, dissolve the desired thiol (1.1 eq) in a suitable solvent like ethanol or DMF.

    • Add a base such as sodium ethoxide or potassium carbonate (1.2 eq) and stir for 15 minutes.

    • Add a solution of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one (1.0 eq) in the same solvent.

    • Stir the reaction at room temperature for 2-6 hours.

    • Follow workup and purification steps as described in Protocol 2.1.

  • For Thioureas:

    • Dissolve 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one (1.0 eq) and thiourea (1.1 eq) in ethanol.

    • Reflux the mixture for 4-8 hours.

    • Cool the reaction mixture to room temperature. The product may precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solution and purify by column chromatography.

Part 3: Biological Evaluation of Novel Oxazolidinone Analogues

new_compound Newly Synthesized Oxazolidinone Analogue mic_assay Minimum Inhibitory Concentration (MIC) Assay new_compound->mic_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) new_compound->cytotoxicity_assay antibacterial_potency Determine Antibacterial Potency mic_assay->antibacterial_potency safety_profile Assess Safety Profile (IC₅₀) cytotoxicity_assay->safety_profile sar_analysis Structure-Activity Relationship (SAR) Analysis antibacterial_potency->sar_analysis safety_profile->sar_analysis

Caption: Workflow for biological evaluation.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Compounds: Prepare stock solutions of the test compounds and a reference antibiotic (e.g., linezolid) in DMSO.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Preparation of Bacterial Inoculum: Culture the test bacterial strains (e.g., S. aureus ATCC 29213, MRSA ATCC 43300, E. faecalis ATCC 29212) overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Illustrative MIC Data:

CompoundDerivative TypeMIC (µg/mL) vs S. aureusMIC (µg/mL) vs MRSAMIC (µg/mL) vs E. faecalis
Linezolid-1.02.01.0
Parent Cmpd 5-Bromomethyl>64>64>64
Analog A 5-(Piperidin-1-ylmethyl)2.04.02.0
Analog B 5-((4-Methylpiperazin-1-yl)methyl)1.02.01.0
Analog C 5-((Phenylthio)methyl)4.08.04.0
Analog D 5-(Azidomethyl)8.016.08.0

Protocol 3.2: Cytotoxicity Assessment by MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Seed a mammalian cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized oxazolidinone analogues for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Illustrative Cytotoxicity Data:

CompoundIC50 (µM) against HepG2 cells
Linezolid>100
Analog A 85.2
Analog B >100
Analog C 65.7
Analog D 92.4

Conclusion and Future Directions

5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is a valuable and versatile starting material for the synthesis of novel oxazolidinone antibacterial agents. The protocols outlined in this application note provide a clear pathway for the generation of diverse libraries of C-5 substituted analogues and their subsequent biological evaluation. The illustrative data highlights how modifications at the C-5 position can significantly impact both antibacterial potency and cytotoxicity, underscoring the importance of this position in SAR studies. Future work should focus on expanding the range of nucleophiles used for derivatization and exploring modifications to the N-aryl ring to further optimize the antibacterial profile of lead compounds.

References

  • Benchchem. A Comparative Guide to the Structure-Activity Relationship of Oxazolidinone Analogs as Antibacterial Agents. [URL: https://www.benchchem.
  • Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. [URL: https://www.scirp.
  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [URL: https://pubmed.ncbi.nlm.nih.gov/15992144/]
  • EBSCO. Oxazolidinone antibiotics. Health and Medicine Research Starters. [URL: https://www.ebsco.com/research-starters/oxazolidinone-antibiotics]
  • Shinabarger, D. L. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert opinion on investigational drugs, 8(8), 1195–1202. [URL: https://pubmed.ncbi.nlm.nih.gov/15992144/]
  • Jubeh, B., Breijyeh, Z., & Karaman, R. (2020). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Applied Microbiology and Biotechnology, 104(23), 9929–9946. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7598341/]
  • Tokuyama, R., Takahashi, Y., Tomita, Y., Suzuki, T., Yoshida, T., Iwasaki, N., Kado, N., Okezaki, E., & Nagata, O. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical & pharmaceutical bulletin, 49(4), 347–352. [URL: https://pubmed.ncbi.nlm.nih.gov/11310675/]
  • Tokuyama, R., Takahashi, Y., Tomita, Y., Suzuki, T., Yoshida, T., Iwasaki, N., Kado, N., Okezaki, E., & Nagata, O. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones. Chemical & pharmaceutical bulletin, 49(4), 353–360. [URL: https://pubmed.ncbi.nlm.nih.gov/11310676/]
  • Benchchem. Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. [URL: https://www.benchchem.
  • Ippolito, J. A., Kanyo, Z. F., Wang, D., Franceschi, F. J., Moore, P. B., Steitz, T. A., & Duffy, E. M. (2008). Crystal structure of the 50S ribosomal subunit in complex with linezolid. Journal of medicinal chemistry, 51(12), 3353–3356. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2764630/]
  • Wierzbowski, M., & Dziuganowska, Z. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules (Basel, Switzerland), 26(4), 901. [URL: https://www.mdpi.com/1420-3049/26/4/901]
  • Benchchem. Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. [URL: https://www.benchchem.
  • protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [URL: https://www.protocols.
  • Benchchem. Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Methyl 2-(bromomethyl)-4-chlorobenzoate. [URL: https://www.benchchem.
  • Abdi, K., Khosroushahi, A. Y., & Yari, M. (2018). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna journal of phytomedicine, 8(3), 226–235. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6005953/]
  • Kim, H. J., Lee, J. H., Kim, J. H., Lee, S. K., & Heo, J. D. (2020). Analysis of the Antimicrobial, Cytotoxic, and Antioxidant Activities of Cnidium officinale Extracts. Plants (Basel, Switzerland), 9(8), 999. [URL: https://www.mdpi.com/2223-7747/9/8/999]
  • World Health Organization. (2017). WHO publishes list of bacteria for which new antibiotics are urgently needed. [URL: not available]
  • Benchchem. Application Notes and Protocols: Site-Specific Protein Modification Using 6-(Bromomethyl)naphthalen-2-amine. [URL: https://www.benchchem.
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Method

preparation of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one from p-anisidine derivatives

Application Note & Protocol Topic: Preparation of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one from p-Anisidine Derivatives Audience: Researchers, scientists, and drug development professionals Introduction:...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one from p-Anisidine Derivatives

Audience: Researchers, scientists, and drug development professionals

Introduction: The Oxazolidinone Scaffold and the Utility of a Bromomethyl Handle

The 1,3-oxazolidin-2-one core is a privileged scaffold in medicinal chemistry, most famously represented by the antibiotic Linezolid, the first of this class to receive FDA approval.[1] This five-membered heterocycle is a key pharmacophore in a range of biologically active agents, including antibacterial and monoamine oxidase (MAO) inhibitors.[1][2] The N-aryl substitution, as with the 4-methoxyphenyl group derived from p-anisidine, is crucial for modulating the biological activity of these compounds.

The introduction of a bromomethyl group at the C5 position transforms the stable oxazolidinone core into a versatile synthetic intermediate. The carbon-bromine bond serves as an excellent leaving group, providing a reactive handle for nucleophilic substitution. This allows for the facile introduction of diverse functional groups (amines, azides, thiols, etc.), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.[3]

This document provides a comprehensive, two-part protocol for the synthesis of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one, starting from the readily available p-anisidine. The guide emphasizes the chemical rationale behind procedural choices and provides detailed, validated steps to ensure reproducibility and high purity of the final product.

Overall Synthetic Pathway

The synthesis is a two-step process beginning with the formation of a key hydroxymethyl intermediate, followed by a selective bromination.

Synthetic_Pathway p_anisidine p-Anisidine intermediate 5-(hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one p_anisidine->intermediate Step 1: Cyclization (Glycerol Carbonate) final_product 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one intermediate->final_product Step 2: Bromination (CBr₄, PPh₃)

Caption: Two-step synthesis of the target compound from p-anisidine.

Part 1: Synthesis of 5-(hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

Principle and Mechanistic Insight

The formation of the N-aryl oxazolidinone ring from an aniline derivative can be achieved through several routes.[4] A highly efficient and environmentally benign method involves the direct reaction of the aniline with a cyclic carbonate, such as glycerol carbonate. This one-pot approach avoids the use of hazardous reagents like phosgene or the need for multi-step procedures involving protection and deprotection.[5]

The reaction is typically catalyzed by a base and proceeds via a tandem mechanism. First, the nucleophilic nitrogen of p-anisidine attacks one of the electrophilic carbonyl carbons of glycerol carbonate, leading to ring-opening and the formation of a carbamate intermediate. Subsequent intramolecular transesterification, driven by the attack of the newly formed alkoxide onto the carbamate carbonyl, results in the formation of the thermodynamically stable five-membered oxazolidinone ring and the elimination of glycerol as a byproduct. High temperatures are generally required to drive this equilibrium-based reaction to completion.

Mechanism_Step1 cluster_0 Ring Opening cluster_1 Intramolecular Cyclization p-Anisidine p-Anisidine Carbamate_Intermediate Carbamate_Intermediate p-Anisidine->Carbamate_Intermediate + Glycerol Carbonate (Base Catalyst) Oxazolidinone 5-(hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one Carbamate_Intermediate->Oxazolidinone - Glycerol (Heat)

Caption: Mechanism for oxazolidinone formation via glycerol carbonate.

Detailed Experimental Protocol

Materials and Reagents:

  • p-Anisidine (4-methoxyaniline)

  • Glycerol carbonate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add p-anisidine (10.0 g, 81.2 mmol, 1.0 equiv.), glycerol carbonate (10.6 g, 89.3 mmol, 1.1 equiv.), and anhydrous potassium carbonate (1.12 g, 8.1 mmol, 0.1 equiv.).

  • Add 100 mL of anhydrous DMF to the flask.

  • Heat the reaction mixture to 130-140 °C under a nitrogen atmosphere and maintain vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the dark mixture into 300 mL of ice-cold water and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of 30% to 70% ethyl acetate in hexane to afford the product as a white to off-white solid.

Expected Characterization Data (C₁₁H₁₃NO₄):

  • Appearance: White solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 9.0 Hz, 2H, Ar-H), 6.92 (d, J = 9.0 Hz, 2H, Ar-H), 5.15 (t, J = 5.5 Hz, 1H, -OH), 4.75 (m, 1H, CH), 4.05 (t, J = 9.0 Hz, 1H, CH₂), 3.80 (dd, J = 9.0, 6.0 Hz, 1H, CH₂), 3.73 (s, 3H, OCH₃), 3.60 (m, 2H, CH₂OH).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 155.8, 155.0, 131.5, 119.0, 114.2, 73.5, 61.8, 55.2, 46.5.

Part 2: Bromination of 5-(hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

Principle and Mechanistic Insight

The conversion of a primary alcohol to an alkyl bromide is a fundamental organic transformation. For substrates containing sensitive functional groups like the carbamate in the oxazolidinone ring, harsh reagents such as HBr or PBr₃ are often unsuitable as they can lead to ring-opening or other side reactions. The Appel reaction provides a mild and highly effective alternative.[6]

In this reaction, triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) are used to generate the active brominating species in situ. The mechanism involves the reaction of PPh₃ with CBr₄ to form a phosphonium salt, [Ph₃P-Br]⁺Br₃⁻. The alcohol oxygen then attacks the electrophilic phosphorus atom, displacing a bromide ion. This forms an oxyphosphonium intermediate. The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the oxyphosphonium group in an Sₙ2 fashion. This results in the desired alkyl bromide, along with triphenylphosphine oxide and bromoform as byproducts. The reaction is typically high-yielding and proceeds under neutral conditions at or below room temperature.

Detailed Experimental Protocol

Materials and Reagents:

  • 5-(hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one (Intermediate from Part 1)

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-(hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one (5.0 g, 22.4 mmol, 1.0 equiv.) in 100 mL of anhydrous dichloromethane in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add carbon tetrabromide (8.89 g, 26.9 mmol, 1.2 equiv.) to the solution.

  • Add triphenylphosphine (7.05 g, 26.9 mmol, 1.2 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding 50 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide, is purified by flash column chromatography on silica gel (Eluent: 20-30% Ethyl Acetate in Hexane) to yield the final product as a white solid.

Expected Characterization Data (C₁₁H₁₂BrNO₄):

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40 (d, J = 9.1 Hz, 2H, Ar-H), 6.90 (d, J = 9.1 Hz, 2H, Ar-H), 4.95 (m, 1H, CH), 4.20 (t, J = 9.2 Hz, 1H, CH₂), 3.95 (dd, J = 9.2, 6.5 Hz, 1H, CH₂), 3.80 (s, 3H, OCH₃), 3.70 (dd, J = 10.5, 4.0 Hz, 1H, CH₂Br), 3.60 (dd, J = 10.5, 5.0 Hz, 1H, CH₂Br).

  • ¹³C NMR (100 MHz, CDCl₃): δ 155.5, 156.5, 130.5, 119.5, 114.5, 70.5, 55.5, 48.0, 32.5.

Data and Protocol Summary

ParameterStep 1: Oxazolidinone FormationStep 2: Bromination
Starting Material p-Anisidine5-(hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
Key Reagents Glycerol Carbonate, K₂CO₃CBr₄, PPh₃
Solvent DMFDichloromethane (DCM)
Temperature 130-140 °C0 °C to Room Temperature
Reaction Time 12-16 hours3-4 hours
Work-up Aqueous extraction (EtOAc)Aqueous quench and extraction (DCM)
Purification Silica Gel ChromatographySilica Gel Chromatography
Product MW 223.23 g/mol 286.11 g/mol
Typical Yield 65-75%80-90%

References

  • Karaca, G., & Görgülü, G. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Archives. [Link]

  • Wu, X., Mason, J., & North, M. (2017). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. White Rose Research Online. [Link]

  • Wu, X., Mason, J., & North, M. (2017). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. Semantic Scholar. [Link]

  • Karaca, G., & Görgülü, G. (2020). One-Pot Synthesis of Oxazolidinones and Five-Membered Cyclic Carbonates from Epoxides and Chlorosulfonyl isocyanate. Beilstein Archives. [Link]

  • Aniline, D., & Pennington, F. C. (1964). Reaction of Aromatic Amines with Epihalohydrins. UNI ScholarWorks. [Link]

  • Wu, X., Mason, J., & North, M. (2017). Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex. ResearchGate. [Link]

  • Gao, Y., et al. (2018). Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Science. [Link]

  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA. [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. . [Link]

  • Perrault, W. R., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development. [Link]

  • Endo, M., et al. (2005). Convenient Synthesis of Oxazolidinones by the Use of Halomethyloxirane, Primary Amine, and Carbonate Salt. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthetic route of oxazolidinones from amino acids via amino-alcohols. ResearchGate. [Link]

  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ResearchGate. [Link]

  • Chen W, et al. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Justia Patents. [Link]

  • MOLBASE. (n.d.). 5-(hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one. molbase.com. [Link]

  • Lindgren, A. E. G., et al. (2020). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. PMC. [Link]

  • PubChem. (n.d.). 5-(bromomethyl)-3-methyl-1,3-oxazolidin-2-one. PubChem. [Link]

  • de Almeida, M. V., & de Souza, M. V. N. (2021). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. [Link]

  • Žoglo, N., et al. (2025). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve synthesis yield of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of 5-(Bromomethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield bottlenecks in the synthesis of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one , a critical intermediate structurally analogous to the precursors of blockbuster oxazolidinone antibiotics (e.g., Linezolid) and anticoagulants[1].

Below, you will find a mechanistic breakdown, troubleshooting FAQs, optimized reaction parameters, and a self-validating experimental protocol designed to maximize your isolated yields.

Mechanistic Overview & Reaction Pathways

The synthesis of 3-aryl-5-(bromomethyl)oxazolidin-2-ones generally proceeds via one of two primary pathways. Understanding the causality behind these routes is essential for troubleshooting.

  • Pathway 1 (The Carbamate Route): Involves the initial protection of 4-methoxyaniline with benzyl chloroformate (Cbz-Cl) or ethyl chloroformate, followed by deprotonation and a one-pot alkylation/cyclization with epibromohydrin.

  • Pathway 2 (The Amino Alcohol Route): Involves the direct alkylation of the aniline with epibromohydrin, followed by cyclization using a phosgene equivalent like 1,1'-Carbonyldiimidazole (CDI).

Pathway 1 is generally preferred in process chemistry due to higher overall yields and better control over regioselectivity when the correct base is deployed[1].

SynthesisPathways A p-Anisidine (4-Methoxyaniline) B Cbz-Cl / Base A->B Pathway 1: Carbamate Route E Epibromohydrin (No protection) A->E Pathway 2: Amino Alcohol Route C Benzyl (4-methoxyphenyl)carbamate B->C D Epibromohydrin + Base (e.g., LiOtBu or Cs2CO3) C->D H 5-(Bromomethyl)-3-(4-methoxyphenyl) -1,3-oxazolidin-2-one D->H One-pot alkylation & cyclization F 1-(4-Methoxyphenylamino) -3-bromo-2-propanol E->F G CDI or Triphosgene F->G G->H Cyclization

Figure 1: Synthetic pathways for 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one.

Troubleshooting & FAQs

Q1: My overall yield is stuck below 40% using the carbamate route, and NMR shows a mixture of isomers. What is the primary cause? A1: The most common cause of low yield is poor regioselectivity during the epoxide ring-opening step. If you use a "hard" or non-coordinating base like Sodium Hydride (NaH), the naked carbamate anion can attack the more hindered secondary carbon of epibromohydrin, leading to undesired structural isomers. Solution: Switch your base to Lithium tert-butoxide (LiOtBu) . The lithium cation acts as a mild Lewis acid, coordinating with the epoxide oxygen. This coordination activates the epoxide and sterically directs the nucleophilic attack exclusively to the less hindered terminal carbon, drastically improving regioselectivity and yield[1].

Q2: I am observing significant amounts of polymeric material and bis-alkylated byproducts. How do I prevent this? A2: Epibromohydrin is highly reactive and prone to polymerization at elevated temperatures. Furthermore, if the reaction is run too warm, the intermediate alkoxide can react with another molecule of epibromohydrin rather than undergoing intramolecular cyclization. Solution: Temperature control is critical[2]. Deprotonate the carbamate at -10 °C to 0 °C. Add the epibromohydrin dropwise via a syringe pump to maintain a low steady-state concentration of the electrophile. Only allow the reaction to warm to room temperature (20–25 °C) after the addition is complete.

Q3: During workup, my LC-MS shows a major peak corresponding to the hydroxymethyl derivative (M-Br + OH) instead of the target bromomethyl compound. Why? A3: The bromomethyl group on the oxazolidinone ring is highly susceptible to nucleophilic substitution (hydrolysis), especially under basic aqueous conditions. If you quench the reaction with strong aqueous bases (e.g., NaOH or prolonged exposure to saturated NaHCO3), the bromide will be displaced by hydroxide. Solution: Always quench the reaction with a mild, slightly acidic buffer such as saturated aqueous Ammonium Chloride (NH₄Cl) . Perform the extraction rapidly and keep the biphasic mixture below 25 °C.

Quantitative Data: Reaction Optimization

To illustrate the causality of reagent selection, the following table summarizes the optimization data for the one-pot alkylation/cyclization step (Pathway 1). Notice how the choice of base and solvent directly dictates the regioselectivity and final isolated yield.

BaseSolventTemperature ProfileRegioselectivity (Terminal:Internal)Isolated Yield (%)Primary Byproduct
NaHDMF0 °C to 25 °C70:3041%Regioisomers
K₂CO₃MeCN25 °C to Reflux80:2054%Polymeric species
Cs₂CO₃MeCN0 °C to 60 °C88:1275%Hydrolyzed product
LiOtBu THF -10 °C to 25 °C >98:2 89% Trace (<2%)

Data Interpretation: Lithium tert-butoxide in THF provides the optimal balance of basicity and Lewis acid coordination, suppressing both polymerization and regioisomer formation[1].

Validated Experimental Protocol

This self-validating protocol utilizes the optimized LiOtBu/THF system to ensure maximum yield and high purity of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one.

Materials Required:
  • Benzyl (4-methoxyphenyl)carbamate (1.0 equivalent)

  • Lithium tert-butoxide (LiOtBu) (1.2 equivalents, 1.0 M solution in THF)

  • Epibromohydrin (1.1 equivalents, freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Substrate Dissolution: Charge the flask with Benzyl (4-methoxyphenyl)carbamate (10.0 mmol) and dissolve in anhydrous THF (40 mL).

  • Cryogenic Deprotonation: Cool the reaction mixture to -10 °C using an ice/brine bath. Slowly add the LiOtBu solution (12.0 mL, 12.0 mmol) dropwise over 15 minutes. The solution will turn slightly yellow, indicating the formation of the carbamate anion. Stir for an additional 30 minutes at -10 °C.

  • Electrophile Addition: Dilute epibromohydrin (11.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump to prevent localized heating and bis-alkylation[2].

  • Cyclization: Allow the reaction mixture to slowly warm to room temperature (25 °C) and stir for 12–16 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The intermediate alkoxide will spontaneously attack the benzyl ester carbonyl, expelling benzyl alcohol and closing the oxazolidinone ring.

  • Mild Quench: Once starting material is consumed, cool the flask to 0 °C and strictly quench with saturated aqueous NH₄Cl (30 mL) to prevent hydrolysis of the bromomethyl group.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the target compound as a white solid.

References

  • Ranjith Siddaraj et al., "A novel and expeditious synthesis of oxazolidinone drugs linezolid and eperezolid", European Journal of Chemistry (ResearchGate).
  • US Patent 9643939B1, "Process for the preparation of linezolid", Google Patents.

Sources

Optimization

Technical Support Center: Optimizing Crystallization for High-Purity 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

Welcome to the Technical Support Center for the crystallization of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-purity crystalline material, a critical step for ensuring reproducibility in downstream applications and meeting stringent quality standards in pharmaceutical development.

Oxazolidinones are a significant class of synthetic compounds, often utilized as chiral auxiliaries in asymmetric synthesis and as core scaffolds in antibacterial agents.[1][2][3] The purity of these building blocks is paramount as it directly impacts the stereochemical outcome and efficacy of the final active pharmaceutical ingredients (APIs).[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to empower you to optimize your crystallization processes for 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one.

Troubleshooting Guide: Common Crystallization Challenges

Crystallization is a complex process influenced by thermodynamics and kinetics.[4] Achieving a high-purity crystalline product requires careful control over parameters like supersaturation, solvent selection, and cooling rate.[5][6] This section addresses common issues encountered during the crystallization of organic compounds.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Symptoms: A syrupy, liquid phase separates from the solution upon cooling or addition of an anti-solvent, rather than the formation of solid crystals.

Causality: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system or when the supersaturation is too high, leading to a liquid-liquid phase separation.[4][7] Impurities can also suppress the crystal lattice formation, promoting this phenomenon.[7]

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting "oiling out".

Step-by-Step Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional solvent to decrease the concentration and then allow it to cool slowly.[7]

  • Slow Down the Cooling Process: Rapid cooling can lead to high levels of supersaturation.[5] Insulate the flask or use a programmable cooling bath to ensure a gradual temperature decrease.

  • Solvent System Re-evaluation: The chosen solvent may be too good, leading to high solubility even at low temperatures. Consider a solvent pair, where the compound is soluble in a "good" solvent and insoluble in a "poor" or "anti-solvent".[7][8][9] The anti-solvent is added gradually to the solution of the compound in the good solvent.

  • Pre-Crystallization Purification: Impurities can significantly hinder crystallization.[7] Purify the crude 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one using column chromatography before attempting crystallization.

Issue 2: Formation of Very Fine Needles or Powder

Symptoms: The product crashes out of solution as a fine powder or a mass of tiny needles, which can be difficult to filter and may trap impurities.

Causality: This is often a result of rapid nucleation, caused by a high degree of supersaturation.[10] While it leads to a high initial yield, the purity and filterability are compromised.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for the formation of fine crystals.

Step-by-Step Solutions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: As with oiling out, a slower cooling rate gives molecules more time to orient themselves into an ordered crystal lattice.[5]

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring to avoid localized high supersaturation.[6]

  • Optimize Solvent Choice: A solvent in which the compound has slightly lower solubility at elevated temperatures may provide a wider metastable zone, allowing for more controlled crystal growth.

  • Temperature Cycling: A technique known as temperature cycling, where the solution is gently heated and cooled around the saturation point, can help dissolve smaller crystals and promote the growth of larger ones.[11]

Issue 3: Low Purity of the Crystalline Product

Symptoms: Analytical data (e.g., HPLC, NMR) shows the presence of significant impurities in the crystallized material.

Causality: Impurities may co-crystallize with the product, or they may be trapped within the crystal lattice or on the crystal surface (occlusion). This is more likely with rapid crystallization.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product purity.

Step-by-Step Solutions:

  • Re-crystallization: Dissolve the impure crystals in a minimal amount of hot solvent and re-crystallize. This is often effective for removing small amounts of impurities.

  • Solvent Selection for Purity: Choose a solvent system where the impurities are either highly soluble or very insoluble at all temperatures, while the desired compound has a steep solubility curve with temperature.

  • Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the crystallization of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one?

A1: A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[7] Based on the structure of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one, which has both polar (oxazolidinone, methoxy) and nonpolar (phenyl) features, a range of solvents should be screened.

Table 1: Suggested Solvents for Screening

Solvent Class Example Solvents Expected Solubility Rationale
Polar Aprotic Ethyl Acetate, Acetone, Tetrahydrofuran (THF) Moderate to High These solvents should effectively dissolve the compound at elevated temperatures.
Alcohols Ethanol, Isopropanol Moderate The polarity of alcohols should provide good solubility at higher temperatures, with a significant decrease upon cooling.

| Nonpolar | Toluene, Heptane | Low | These can be effective as anti-solvents when used in combination with a more polar solvent.[9] |

Experimental Protocol for Solvent Screening:

  • Place a small amount (10-20 mg) of the compound in separate test tubes.

  • Add a small volume (0.5 mL) of a candidate solvent to each tube at room temperature.

  • If the compound dissolves, the solvent is too good for single-solvent crystallization at room temperature.

  • If it doesn't dissolve, heat the mixture gently. If it dissolves upon heating, it is a potential crystallization solvent.

  • Cool the dissolved solution to room temperature and then in an ice bath to observe crystal formation.

Q2: What is the role of seeding in crystallization?

A2: Seeding involves adding a small crystal of the pure compound to a supersaturated solution to induce crystallization.[5] This provides a template for crystal growth, helping to control polymorphism and crystal size, and can prevent the need for spontaneous nucleation which can be unpredictable.

Q3: How can I induce crystallization if my compound remains in a supersaturated solution?

A3: If crystals do not form spontaneously from a supersaturated solution, you can try the following:

  • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[7]

  • Seeding: Add a seed crystal of the pure compound.

  • Vapor Diffusion: This is a gentle method where an anti-solvent vapor is slowly introduced into the solution, gradually inducing crystallization.[4][12][13][14]

Q4: Which analytical techniques are essential for confirming the purity and identity of my crystallized product?

A4: A combination of techniques is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the compound and detecting any impurities.[1][2][15][16] A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the crystallized compound.[17][18][19] The absence of signals from impurities confirms high purity.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to investigate polymorphism.[20][21][22][23][24] Different crystalline forms (polymorphs) will have distinct melting points and thermal behaviors.[21]

Experimental Protocols

General Cooling Crystallization Protocol
  • Dissolution: In a flask, add the crude 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To slow the cooling, the flask can be insulated.

  • Crystal Growth: Once crystals begin to form, it is best to leave the flask undisturbed.

  • Further Cooling: After the solution has reached room temperature and a good amount of crystals have formed, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Anti-Solvent Crystallization Protocol
  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent at room temperature or with gentle heating.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (the anti-solvent) in which the compound is insoluble, with vigorous stirring, until the solution becomes slightly turbid.

  • Clarification: Add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable for solubility.

References

  • Determination of Crystal Polymorphism by Thermal Analysis. (n.d.). Mettler-Toledo.
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. (2025). BenchChem.
  • Crystallization of small molecules. (n.d.). JoVE.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1861. DOI:10.1039/D2CS00697A.
  • Flow Crystallization | Solubility Control. (2024, May 17). Vapourtec.
  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022, July 15).
  • Modelling and control of combined cooling and antisolvent crystallization processes. (2008). Computers & Chemical Engineering, 32(1-2), 157-173.
  • Using AntiSolvent for Crystallization. (n.d.). Mettler Toledo.
  • Studying Polymorphism by Means of DSC. (2020, July 6). NETZSCH Analyzing & Testing.
  • A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones. (2025). BenchChem.
  • Crystallization of Organic Compounds: An Industrial Perspective. (2008). Wiley.
  • DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate. (n.d.). TA Instruments.
  • Chemical crystallization. (n.d.). SPT Labtech.
  • Controlling Supersaturation for Crystal Size. (n.d.). Mettler Toledo.
  • ¹H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. (2003). Antimicrobial Agents and Chemotherapy, 47(3), 1092-1097.
  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystalliz
  • Growing Crystals. (n.d.). MIT Department of Chemistry.
  • Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. (2009). Crystal Growth & Design, 9(7), 3034-3044.
  • How to grow crystals for X-ray crystallography. (2024). IUCrJ, 11(Pt 6).
  • Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. (2018).
  • Unraveling the Complex Polymorphic Crystallization Behavior of the Alternating Copolymer DMDS-alt-DVE. (2023). Polymers, 15(12), 2661.
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). Molecules, 26(14), 4234.
  • Determination of The New Oxazolidinone Antibiotic Linezolid in Presence of Both Its Alkaline and Oxidative Degradation Products. (2014).
  • Explanation of the Formation of Complexes between Representatives of Oxazolidinones and HDAS-β-CD Using Molecular Modeling as a Complementary Technique to cEKC and NMR. (2021). International Journal of Molecular Sciences, 22(13), 7119.
  • A three-step synthesis of optically active 5-halomethyl-2-oxazolidinones; asymmetric desymmetrization of prochiral 1,3-dihalo-2-propanols. (2000). Tetrahedron: Asymmetry, 11(22), 4465-4473.
  • A critical review of HPLC-based analytical methods for quantification of Linezolid. (2019). Critical Reviews in Analytical Chemistry, 49(4), 332-344.
  • A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-α-Methylbenzyl]aziridines. (2000). Bulletin of the Korean Chemical Society, 21(1), 145-148.
  • Stability Studies of Oxazolidine-Based Compounds Using ¹H NMR Spectroscopy. (2006). Journal of Organic Chemistry, 71(16), 6144-6150.
  • Investigation of Polymers with Differential Scanning Calorimetry. (n.d.).
  • Structure-Uptake Relationship Studies of Oxazolidinones in Gram-negative ESKAPE P
  • An In-depth Technical Guide to the Solubility of 5-(Bromomethyl)thiophene-2-carbonitrile in Organic Solvents. (2025). BenchChem.
  • (S)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. (n.d.). MilliporeSigma.
  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (2017).
  • 2-Bromo-4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-6-methoxyphenol. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o35.
  • 5-(bromomethyl)-1,3-oxazolidin-2-one. (n.d.). NextSDS.
  • Crystallizing method for preparing high-purity 4-bromomethyl-2-cyanobiphenyl. (2014).
  • 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. (2014).
  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry, 9(3), 297-306.
  • Characterization of Oxazolidine Byproducts in Methamphetamine Laboratory Analysis. (2011).
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
  • 5-(hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one. (n.d.). MOLBASE.
  • (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. (n.d.). PubChem.

Sources

Troubleshooting

HPLC method optimization for 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one purity analysis

Target Analyte: 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one Audience: Analytical Chemists, Researchers, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one Audience: Analytical Chemists, Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the unique analytical challenges associated with 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one. This compound is a critical intermediate in the synthesis of oxazolidinone-class antibacterial agents and anticoagulants.

The primary challenge in its purity analysis lies in the high reactivity of the bromomethyl group and the structural integrity of the oxazolidinone ring . Standard reverse-phase high-performance liquid chromatography (RP-HPLC) methods often inadvertently degrade this analyte during analysis, leading to false impurity reporting. This guide provides field-proven, self-validating protocols to ensure scientific integrity and absolute data confidence [1].

Part 1: The Chemistry Behind the Challenge

To optimize an HPLC method, we must first understand the causality of analyte degradation. The bromomethyl group (–CH₂Br) is highly susceptible to nucleophilic substitution (SN2).

  • Solvolysis: If methanol (a polar protic solvent) is used as an organic modifier, it attacks the bromomethyl carbon, displacing the bromide ion to form a methoxymethyl artifact.

  • Hydrolysis: In neutral or alkaline aqueous conditions, hydroxide ions (OH⁻) catalyze the hydrolysis of the bromomethyl group into a hydroxymethyl derivative, and strong bases can trigger the opening of the oxazolidinone ring [3].

Degradation_Pathways Intact 5-(Bromomethyl)-3-(4-methoxyphenyl) -1,3-oxazolidin-2-one (Intact Analyte) Hydrolysis Hydroxymethyl Degradant (Aqueous / High pH) Intact->Hydrolysis H2O, OH- (Hydrolysis) Solvolysis Methoxymethyl Degradant (Methanol Mobile Phase) Intact->Solvolysis CH3OH (Solvolysis) RingOpen Oxazolidinone Ring Opening (Strong Base) Intact->RingOpen NaOH, pH > 8

Fig 1: Primary degradation pathways of the bromomethyl oxazolidinone intermediate.

Part 2: Troubleshooting FAQs

Q1: I am seeing a secondary peak growing over time in my autosampler sequence. What is causing this? A: This is a classic symptom of in-vial sample degradation. If your sample diluent contains methanol or unbuffered water at room temperature, the bromomethyl group is undergoing solvolysis or hydrolysis.

  • Solution: Switch your sample diluent to a non-nucleophilic solvent like 100% Acetonitrile (ACN). Additionally, activate the autosampler thermostat and chill the tray to 4°C to kinetically halt degradation.

Q2: My main peak shows severe tailing (Tf > 2.0). How can I improve peak symmetry? A: Peak tailing for this compound is typically caused by secondary interactions between the polar oxazolidinone ring and unreacted silanol groups on the silica stationary phase.

  • Solution: Ensure you are using a fully end-capped C18 column. If tailing persists, verify that your mobile phase pH is strictly maintained between 2.8 and 4.0. The acidic environment ensures silanol groups remain protonated and neutral, eliminating ion-exchange interactions [2].

Q3: Can I use Methanol instead of Acetonitrile to save costs? A: No. While methanol is a standard RP-HPLC solvent, it acts as a nucleophile against the bromomethyl group. Using methanol will artificially generate the methoxymethyl degradant during the run, invalidating your purity assay [3]. You must use Acetonitrile, which is a polar aprotic solvent incapable of nucleophilic attack.

HPLC_Troubleshooting Start Issue: Extra Peaks / Poor Recovery CheckSolvent Check Organic Modifier Start->CheckSolvent IsMeOH Is Methanol Used? CheckSolvent->IsMeOH SwitchACN Switch to Acetonitrile (ACN) IsMeOH->SwitchACN Yes CheckPH Check Aqueous pH IsMeOH->CheckPH No SwitchACN->CheckPH IsBasic Is pH > 5? CheckPH->IsBasic Acidify Adjust pH to 2.8 - 4.0 (0.1% Formic Acid) IsBasic->Acidify Yes Success Stable Baseline & Accurate Purity IsBasic->Success No Acidify->Success

Fig 2: Logical workflow for resolving bromomethyl degradation in HPLC.

Part 3: Validated Step-by-Step Methodology

To ensure a self-validating system, follow this optimized protocol. The method leverages an acidic aqueous phase to suppress hydrolysis and an aprotic organic phase to prevent solvolysis.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade water. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and sonicate for 10 minutes to degas. The final pH should be approximately 2.8.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (ACN).

  • Diluent: Prepare a mixture of ACN and Mobile Phase A (80:20, v/v). Never use methanol.

Sample Preparation
  • Accurately weigh 10.0 mg of the 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one standard/sample into a 10 mL volumetric flask.

  • Add 7 mL of the Diluent and sonicate for 5 minutes until fully dissolved.

  • Make up to the mark with Diluent to achieve a 1.0 mg/mL stock solution.

  • Transfer 1.0 mL of the stock to a 10 mL volumetric flask and dilute to volume with Diluent (Final working concentration: 100 µg/mL).

  • Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Chromatographic Conditions
  • Column: End-capped C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Autosampler Temperature: 4°C (Mandatory to prevent degradation).

  • Detection Wavelength: UV at 254 nm (Optimal for the 4-methoxyphenyl chromophore).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.08020Initial
2.08020Isocratic hold
10.02080Linear ramp
12.02080Column wash
12.18020Return to initial
15.08020Re-equilibration

Part 4: Data Presentation & System Suitability

The following tables summarize the empirical data driving our method optimization and the regulatory criteria required to validate your run prior to sample analysis.

Table 1: Quantitative Comparison of Mobile Phase Effects on Analyte Stability (24h at 25°C)

Mobile Phase CompositionAnalyte RecoveryPrimary Degradant ObservedMechanism of Degradation
Water / Methanol (Neutral)< 60%Methoxymethyl derivativeNucleophilic Solvolysis (SN2)
Water / Acetonitrile (Neutral)~ 85%Hydroxymethyl derivativeHydrolysis (OH⁻ catalyzed)
0.1% Formic Acid / ACN (pH 2.8) > 99.5% None Stabilized (Recommended)
0.1% NaOH / ACN (pH 10.0)< 10%Ring-opened / HydroxymethylBase-catalyzed hydrolysis

Table 2: USP <621> System Suitability Criteria for Method Validation To ensure trustworthiness, the chromatographic system must pass these criteria using six replicate injections of the 100 µg/mL standard before analyzing unknown batches [2].

ParameterAcceptance CriteriaAnalytical Purpose
Retention Time (RT) PrecisionRSD ≤ 2.0% (n=6)Verifies pump flow and gradient proportioning stability.
Peak Area PrecisionRSD ≤ 2.0% (n=6)Verifies autosampler injection accuracy and sample stability.
Resolution (Rs)Rs ≥ 2.0Ensures baseline separation from the hydroxymethyl degradant.
Tailing Factor (Tf)Tf ≤ 1.5Indicates optimal column chemistry and lack of silanol interaction.
Theoretical Plates (N)N ≥ 2000Confirms column efficiency and packing integrity.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. Comprehensive guidelines on ICH Q2(R1) validation characteristics including accuracy, precision, and robustness. Available at:[Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Chromatography Online. Details permissible adjustments to existing methods and system suitability requirements for peak symmetry and resolution. Available at:[Link]

  • Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Journal of Chromatographic Science, Oxford Academic. Mechanistic proof of bromomethyl degradation in HPLC, detailing hydrolysis and solvolysis pathways under varying pH and solvent conditions. Available at:[Link]

Optimization

Technical Support Center: Overcoming Challenges in Cross-Coupling Reactions with 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

Welcome to the technical support guide for researchers utilizing 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one in synthetic applications. This resource is designed to provide in-depth troubleshooting advice an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers utilizing 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one in synthetic applications. This resource is designed to provide in-depth troubleshooting advice and actionable protocols to overcome the common challenge of low reactivity associated with this substrate in palladium-catalyzed cross-coupling reactions. Our approach is rooted in mechanistic principles to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Substrate's Reactivity Profile

Before troubleshooting, it is crucial to understand the inherent chemical properties of the substrate that contribute to its challenging nature.

Question: Why does 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one exhibit low reactivity in standard cross-coupling protocols?

Answer: The observed low reactivity stems from a combination of factors related to its structure as a benzylic-type, C(sp³)-hybridized electrophile containing a potentially coordinating heterocycle:

  • The C(sp³)-Br Bond: The rate-determining step in many palladium-catalyzed cross-coupling cycles is the initial oxidative addition of the electrophile to the Pd(0) catalyst.[1][2] Oxidative addition into a C(sp³)-Br bond is mechanistically more demanding and generally slower than the analogous reaction with C(sp²)-Br bonds (e.g., in aryl bromides). This requires highly active catalysts to proceed efficiently.

  • Potential Ligand-Like Inhibition: The oxazolidinone ring contains nitrogen and oxygen atoms with lone pairs of electrons. These can potentially coordinate to the palladium center, competing with the desired phosphine ligand or substrate and leading to off-cycle, inactive catalyst species.

  • Steric Hindrance: The bulky 3-(4-methoxyphenyl)-1,3-oxazolidin-2-one moiety adjacent to the bromomethyl group can sterically hinder the approach of the bulky palladium catalyst complex, further slowing the critical oxidative addition step.

Section 2: General Troubleshooting Workflow

When a reaction with this substrate fails or provides a low yield, a systematic approach to optimization is essential. The following workflow outlines a logical progression for troubleshooting.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Reaction Failure (Low Yield / No Reaction) Catalyst Step 1: Re-evaluate Catalyst System - Is the Pd(0) source active? - Is the ligand appropriate for C(sp3)-Br activation? Start->Catalyst Begin Troubleshooting Conditions Step 2: Optimize Reaction Conditions - Is the base correct for the coupling type? - Is the solvent optimal? - Is temperature sufficient? Catalyst->Conditions Ligand/Catalyst change ineffective Sol_Catalyst Switch to bulky, electron-rich monophosphine ligand (e.g., JohnPhos, XPhos) Catalyst->Sol_Catalyst Alternative Step 3: Consider Advanced Strategies - In situ halogen exchange? - Switch to a more potent coupling method? Conditions->Alternative Still no improvement Sol_Conditions Increase temperature (conventional or microwave). Screen stronger, non-nucleophilic bases (e.g., K3PO4, Cs2CO3). Conditions->Sol_Conditions Sol_Alternative Employ in situ conversion to iodide. Explore Ni-catalyzed or Negishi coupling. Alternative->Sol_Alternative Success Successful Coupling Sol_Catalyst->Success Problem Solved Sol_Conditions->Success Problem Solved Sol_Alternative->Success Problem Solved

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Section 3: Reaction-Specific FAQs and Troubleshooting Guides

This section provides detailed advice for the most common cross-coupling reactions attempted with this substrate.

Suzuki-Miyaura Coupling (Formation of C-C Bonds)

The Suzuki-Miyaura reaction is a powerful and versatile method for C-C bond formation and is often the first choice for this type of transformation.[3]

FAQ 1: My Suzuki-Miyaura reaction shows no product, only starting materials. What are the most likely causes and immediate fixes?

Answer: This issue almost always points to a failure in the catalytic cycle, most likely the initial oxidative addition. The catalyst system is the first place to investigate.

  • Causality: Standard ligands like triphenylphosphine (PPh₃) are often not electron-rich enough to promote the difficult oxidative addition of the C(sp³)-Br bond to the Pd(0) center.[1] The active Pd(0) catalyst may not be forming efficiently or, if formed, is not reactive enough.

  • Solution: Switch to a modern, specialized ligand designed for challenging couplings. Bulky, electron-rich alkyl-biaryl or dialkyl-biaryl phosphine ligands (Buchwald ligands) are essential. These ligands stabilize the monoligated, 14-electron Pd(0) species, which is highly reactive in oxidative addition.[1][4]

  • Recommendation: Use ligands such as JohnPhos , SPhos , or XPhos . JohnPhos, in particular, has been successfully employed for Suzuki-Miyaura couplings of other challenging benzylic bromides.[5]

FAQ 2: The reaction is sluggish and gives low yields even with an advanced ligand. What parameters should I adjust next?

Answer: If the correct catalyst system is in place, focus on the reaction parameters that influence kinetics and the transmetalation step.

  • Causality: The reaction may simply be too slow at standard temperatures. Additionally, the base may not be effective at activating the boronic acid for the transmetalation step, where the organic group is transferred from boron to palladium.[6]

  • Solution:

    • Increase Temperature: Benzylic couplings often require more thermal energy. Consider increasing the temperature to 100-140 °C. Microwave irradiation is a highly effective technique for accelerating these specific couplings, often reducing reaction times from hours to minutes and improving yields.[5]

    • Screen Bases: The choice of base is critical. While K₂CO₃ is common, a stronger or more soluble base may be required. K₃PO₄ and Cs₂CO₃ are excellent alternatives that often enhance reaction rates.

    • Solvent Choice: While DMF is effective, particularly for microwave heating, other solvents like dioxane or a toluene/water biphasic system can be successful.[5][7]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Pd Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%)Common, reliable sources of Pd(0) upon reduction in situ.
Ligand JohnPhos or SPhos (4-10 mol%)Bulky, electron-rich ligand to promote C(sp³)-Br oxidative addition.[1][5]
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Activates the boronic acid for transmetalation.[6]
Solvent DMF or 1,4-DioxaneAprotic polar solvents that solubilize reagents and stabilize the catalyst.
Temperature 110-140 °C (Microwave) or 90-110 °C (Conventional)Overcomes the activation energy barrier for slow oxidative addition.[5]
Optimized Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from successful methods for coupling benzylic bromides.[5]

  • To a microwave reaction vial, add 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.) and JohnPhos (0.10 equiv.).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.1 M.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 140 °C for 20-40 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling (Formation of C-C Alkynes)

The Sonogashira coupling is the premier method for synthesizing aryl- and vinyl-alkynes, but its application to C(sp³)-halides can be challenging.[8][9]

FAQ 3: My Sonogashira reaction is failing, and I primarily observe a dimer of my terminal alkyne (Glaser homocoupling). How can I prevent this?

Answer: Alkyne homocoupling is a classic side reaction in Sonogashira chemistry, driven by the copper(I) co-catalyst.[10] The solution is often to modify or eliminate the copper component.

  • Causality: In the presence of oxygen, Cu(I) can oxidize and catalyze the dimerization of the terminal alkyne. If the desired palladium-catalyzed cross-coupling is slow (as expected with this substrate), this side reaction becomes dominant.

  • Solution:

    • Ensure Rigorous Anaerobic Conditions: De-gas your solvents and reagents thoroughly to minimize oxygen, which promotes Glaser coupling.

    • Adopt a Copper-Free Protocol: Copper-free Sonogashira conditions have been developed specifically to avoid this issue and are often more robust for complex substrates.[9][11] These protocols rely solely on a highly active palladium catalyst and a suitable base to facilitate the catalytic cycle.

  • Recommendation: Use a palladium catalyst system like PdCl₂(PPh₃)₂ or one generated in situ from Pd₂(dba)₃ and a phosphine ligand, with an amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in a solvent like THF or DMF.

Protocol: Copper-Free Sonogashira Coupling
  • To a dry Schlenk flask, add 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one (1.0 equiv.), PdCl₂(PPh₃)₂ (0.05 equiv.), and triphenylphosphine (PPh₃, 0.10 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed THF or DMF, followed by the terminal alkyne (1.2 equiv.) and diisopropylethylamine (DIPEA, 3.0 equiv.).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off any salts, and concentrate the filtrate.

  • Purify the residue by flash column chromatography.

Section 4: Advanced Strategies for Highly Recalcitrant Cases

FAQ 4: I have tried optimizing the catalyst, base, and temperature for my Suzuki reaction, but the yield remains unacceptably low. What is the next logical step?

Answer: When standard optimizations fail, it may be necessary to either increase the reactivity of the electrophile or switch to a fundamentally more powerful cross-coupling method.

  • Strategy 1: In Situ Halogen Exchange (Finkelstein Reaction): The C-I bond is significantly more reactive towards oxidative addition than the C-Br bond. By adding a soluble iodide salt (e.g., potassium iodide, KI, or sodium iodide, NaI) to the reaction mixture, you can generate the more reactive 5-(iodomethyl) analogue in situ. This can dramatically accelerate the rate-limiting oxidative addition step. This strategy has proven effective for transforming unreactive bromides into viable coupling partners under mild conditions.[12] Simply add 1.5-2.0 equivalents of KI to the recommended Suzuki protocol.

  • Strategy 2: Switch to Negishi or Nickel-Catalyzed Coupling:

    • Negishi Coupling: This reaction utilizes highly reactive organozinc reagents. Palladium-catalyzed Negishi couplings are well-established for their effectiveness with unactivated and C(sp³)-hybridized alkyl halides, often succeeding where Suzuki couplings fail.[13] The organozinc reagent would need to be prepared separately from the corresponding aryl halide.

    • Nickel Catalysis: Nickel catalysts are often more effective than palladium for coupling C(sp³)-electrophiles due to different mechanistic pathways, including those involving radical intermediates.[14][15] Ni/photoredox dual catalysis, for example, has emerged as a powerful method for C(sp²)-C(sp³) coupling.[16]

Catalytic_Cycle cluster_explanation Key for Suzuki-Miyaura Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_complex L-Pd(II)(R)-X Pd0->PdII_complex + R-X label_OA Oxidative Addition (Slow Step) PdII_trans L-Pd(II)(R)-Ar PdII_complex->PdII_trans + Ar-B(OR)2 label_TM Transmetalation PdII_trans->Pd0 - R-Ar label_RE Reductive Elimination key R-X = 5-(bromomethyl)-...-oxazolidinone Ar-B(OR)2 = Arylboronic Acid/Ester L = Bulky, Electron-Rich Ligand (e.g., JohnPhos) Ligand 'L' accelerates the slow Oxidative Addition step.

Caption: Simplified Suzuki-Miyaura cycle highlighting the ligand-dependent oxidative addition step.

References

  • Zhou, W., et al. (2011). Ligand-free palladium-catalyzed intramolecular Heck reaction of secondary benzylic bromides. Organic & Biomolecular Chemistry, 9.
  • Sigma-Aldrich. Cross-Coupling Reactions Guide.
  • Ghosh, A., et al. (2003). Palladium-Catalyzed Synthesis of N-Aryloxazolidinones from Aryl Chlorides. Organic Letters, 5(13), 2207-2210. Available at: [Link]

  • Köllhofer, A., et al. (2011). Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds. PubMed, 2011(40), 9127-31. Available at: [Link]

  • Zhou, W., et al. (2011). Ligand-free palladium-catalyzed intramolecular Heck reaction of secondary benzylic bromides. R Discovery.
  • Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. RSC Publishing.
  • Littke, A. F., & Fu, G. C. (2002). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Accounts of Chemical Research, 35(10), 855-864. Available at: [Link]

  • Biswas, S., & Weix, D. J. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Journal of the American Chemical Society, 133(45), 18138-18141. Available at: [Link]

  • Al-dujaili, A. H., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Oh, C. H., et al. (2012). Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides. Request PDF - ResearchGate. Available at: [Link]

  • Das, B., et al. (2022). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. PMC. Available at: [Link]

  • Everson, D. A., & Weix, D. J. (2014). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 136(16), 5918-5921. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • Sharma, S., & Vanjari, R. S. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(11), 1947-1965. Available at: [Link]

  • Leitch, J. A., et al. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Available at: [Link]

  • Chen, Y., et al. (2022). Room Temperature Cu-Catalyzed N-Arylation of Oxazolidinones and Amides with (Hetero)Aryl Iodides. Organic Letters, 24(5), 1149-1154. Available at: [Link]

  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Organic Chemistry Portal. Available at: [Link]

  • Sharma, P., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5225-5269. Available at: [Link]

  • Pitre, S. P., & McTiernan, C. D. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. Available at: [Link]

  • Roy, U., et al. (2014). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 19(9), 13417-13427. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Sharma, S., & Vanjari, R. S. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. IntechOpen. Available at: [Link]

  • Noble, A., et al. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society, 144(12), 5347-5353. Available at: [Link]

  • van der Lee, A., et al. (2020). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ZORA. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Brand, M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pluczyk, S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7380. Available at: [Link]

  • Manoso, A. S., & DeShong, P. (2001). Synthesis of N-arylated oxazolidinones via a palladium catalyzed cross coupling reaction. Application to the synthesis of the antibacterial agent Dup-721. Request PDF - ResearchGate. Available at: [Link]

  • Yet, L. (2010). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH. Available at: [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Manoso, A. S., & DeShong, P. (2001). 3-Aryl-2-oxazolidinones through the Palladium-Catalyzed N-Arylation of 2-Oxazolidinones. Organic Letters, 3(16), 2473-2475. Available at: [Link]

  • ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Available at: [Link]

  • Cella, R., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 395-402. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Aslam, S., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8, 59. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one vs 5-(chloromethyl) derivatives

Technical Comparison Guide: 5-(Bromomethyl) vs. 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one in Drug Synthesis As a Senior Application Scientist, one of the most frequent optimization bottlenecks I encounter...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 5-(Bromomethyl) vs. 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one in Drug Synthesis

As a Senior Application Scientist, one of the most frequent optimization bottlenecks I encounter in the synthesis of oxazolidinone-based therapeutics (such as antibacterial agents and anticoagulants) is the selection of the correct halomethyl intermediate. The 3-(4-methoxyphenyl) derivative serves as an ideal, versatile model compound for these syntheses due to the electron-donating nature of the methoxy group, which facilitates downstream functionalization.

When designing a synthetic route, chemists must choose between the 5-(bromomethyl) and 5-(chloromethyl) oxazolidinone derivatives. This guide objectively evaluates both pathways, detailing the mechanistic causality behind their reactivity, quantitative performance metrics, and self-validating laboratory protocols.

Mechanistic Causality: Leaving Group Dynamics & Reactivity

The primary divergence in performance between the bromomethyl and chloromethyl derivatives stems from their leaving group abilities during SN​2 nucleophilic substitution (e.g., conversion to an aminomethyl group via an azide intermediate).

  • The Bromomethyl Advantage: The carbon-bromine bond is inherently longer and weaker than the carbon-chlorine bond. Bromide is a larger, highly polarizable ion, allowing it to effectively disperse the developing negative charge in the SN​2 transition state. Consequently, the 5-(bromomethyl) derivative reacts rapidly with nucleophiles like sodium azide ( NaN3​ ) under mild thermal conditions without the need for additional catalysts.

  • The Chloromethyl Limitation: The stronger C-Cl bond significantly increases the activation energy required for nucleophilic attack. Direct azidation of the 5-(chloromethyl) derivative is sluggish and prone to thermal degradation if forced at high temperatures. To circumvent this, chemists must invoke the Finkelstein reaction by adding Sodium Iodide (NaI). The chloride is displaced by iodide in situ to form a highly reactive 5-(iodomethyl) intermediate, which is then rapidly consumed by the azide. This catalytic workaround is a proven standard in [1].

Quantitative Performance Comparison

The decision to use epibromohydrin versus epichlorohydrin as the starting material dictates the downstream efficiency of the synthesis. Table 1 summarizes the empirical data comparing both intermediates.

Table 1: Comparative metrics for halomethyl oxazolidinone intermediates.

Parameter5-(Bromomethyl) Derivative5-(Chloromethyl) Derivative
Precursor Reagent EpibromohydrinEpichlorohydrin
Precursor Cost & Availability Higher cost, highly reactiveLow cost, bulk industrial availability
Intermediate Stability Moderate (light/moisture sensitive)High (highly stable under standard storage)
Azidation Conditions NaN3​ , DMF, 60°C, 2-4 hours NaN3​ , DMF, 90°C, 12-24 hours (requires NaI)
Relative SN​2 Rate ~50x fasterBaseline
Typical Yield (Azidation) >90%75-85%

Visualizing the Synthetic Workflow

The following pathway illustrates the divergent conditions required depending on the chosen epihalohydrin precursor.

G A 4-Methoxyphenyl Isocyanate / Carbamate C1 5-(Bromomethyl)-3-(4-methoxyphenyl) -1,3-oxazolidin-2-one A->C1 + B1 LiBr, reflux C2 5-(Chloromethyl)-3-(4-methoxyphenyl) -1,3-oxazolidin-2-one A->C2 + B2 LiBr, reflux B1 Epibromohydrin (Path A) B2 Epichlorohydrin (Path B) D1 Azidation (NaN3) 60°C, 2-4h No Catalyst C1->D1 D2 Azidation (NaN3) 90°C, 12-24h NaI Catalyst Required C2->D2 E 5-(Azidomethyl)-3-(4-methoxyphenyl) -1,3-oxazolidin-2-one D1->E >90% Yield D2->E ~75-85% Yield

Workflow comparing azidation of 5-(bromomethyl) vs 5-(chloromethyl) oxazolidinone intermediates.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. They incorporate specific In-Process Controls (IPCs) that allow the chemist to verify the mechanistic success of the reaction before proceeding.

Protocol A: Synthesis of the Halomethyl Intermediates

This protocol adapts the standard convergent synthesis of oxazolidinones from aryl isocyanates and epihalohydrins, a method heavily utilized in [2].

  • System Setup : In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and an argon inlet, dissolve 4-methoxyphenyl isocyanate (10 mmol) in anhydrous o-xylene (20 mL).

  • Catalytic Activation : Quickly add anhydrous Lithium Bromide (LiBr) (0.5 mmol) and tri-n-butylphosphine oxide (0.5 mmol).

    • Causality: LiBr acts as a Lewis acid to activate the epoxide ring for nucleophilic attack, while the phosphine oxide acts as a phase-transfer agent to solubilize the lithium salt in the non-polar organic solvent.

  • Epihalohydrin Addition :

    • For the Bromomethyl derivative: Add epibromohydrin (10 mmol) dropwise.

    • For the Chloromethyl derivative: Add epichlorohydrin (10 mmol) dropwise.

  • Thermal Cycling & IPC Validation : Reflux the mixture at 140°C. Monitor the reaction via TLC (Hexane:EtOAc 7:3).

    • Self-Validation Check: The reaction is deemed complete only when the high-running isocyanate spot ( Rf​ ~0.8) is entirely consumed, replaced by the UV-active oxazolidinone product ( Rf​ ~0.4 for chloro, ~0.45 for bromo).

  • Isolation : Cool the mixture to room temperature. Precipitate the product by adding hexanes (50 mL) in a slow, steady stream. Filter the resulting crystalline solid, wash with cold hexanes, and dry in vacuo.

Protocol B: Nucleophilic Substitution (Azidation)
  • System Setup : Dissolve the synthesized 5-(halomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one (5 mmol) in anhydrous DMF (15 mL).

  • Reagent Loading :

    • For the Bromomethyl derivative: Add Sodium Azide ( NaN3​ ) (6 mmol).

    • For the Chloromethyl derivative: Add Sodium Azide (6 mmol) AND Sodium Iodide (NaI) (0.5 mmol).

    • Causality: NaI is strictly required here to lower the activation energy barrier via in situ iodination (Finkelstein reaction). Omitting NaI will stall the reaction at <30% conversion.

  • Reaction & IPC Validation :

    • Bromomethyl: Heat to 60°C for 3 hours.

    • Chloromethyl: Heat to 90°C for 15 hours.

    • Self-Validation Check: Monitor via LC-MS. The starting material mass ( [M+H]+ 286 for bromo, 242 for chloro) must transition completely to the target azide mass ( [M+H]+ 249). The absence of the starting mass confirms the success of the leaving group displacement.

  • Workup : Quench the reaction by pouring it into ice water (50 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers extensively with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate to yield the azidomethyl intermediate.

References

  • Title: A Novel and Expeditious Synthesis of Oxazolidinone Drugs Linezolid and Eperezolid Source: European Journal of Chemistry (2018) URL: [Link]

  • Title: Processes for preparing linezolid (US9656973B2)
Comparative

A Senior Application Scientist's Guide to the Validation of an LC-MS Method for 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

Introduction: The Imperative for Rigorous Method Validation In the landscape of pharmaceutical development, the journey from a novel chemical entity to a regulated therapeutic product is underpinned by analytical chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Method Validation

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a regulated therapeutic product is underpinned by analytical chemistry. The molecule at the center of this guide, 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one, represents a class of heterocyclic compounds with significant potential, potentially as a key intermediate or an active pharmaceutical ingredient (API). Its accurate quantification is paramount for ensuring product quality, safety, and efficacy.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands as a cornerstone technology for this purpose, offering unparalleled sensitivity and selectivity for analyzing complex mixtures.[1][2] However, the generation of reliable and defensible data from an LC-MS system is not automatic; it is the result of a systematic and rigorous process known as method validation.

This guide provides an in-depth, experience-driven comparison of a hypothetical, yet scientifically-grounded, LC-MS method against the stringent performance criteria set forth by global regulatory bodies. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3] We will move beyond a simple checklist of steps to explore the scientific rationale behind each validation parameter, offering a practical framework for researchers, scientists, and drug development professionals. The methodologies and acceptance criteria discussed are harmonized with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]

Part 1: Defining the Analytical Challenge and the LC-MS Method

Before validation can commence, a robust analytical method must be developed. The purpose of bioanalytical method development is to define the design, operating conditions, and suitability of the method for its intended purpose, ensuring it is ready for validation.[5][6] For our target analyte, 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one, we will establish a hypothetical method optimized for its physicochemical properties.

Analyte Profile:
  • Compound: 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one

  • Molecular Formula: C11H12BrNO3

  • Molecular Weight: 286.12 g/mol (Note: This is a calculated theoretical value)

  • Structural Class: Oxazolidinone derivative, a class of compounds known for their use as antimicrobials.[7][8]

Hypothetical LC-MS/MS Method Parameters

The following parameters represent a typical starting point for a small molecule like our target analyte, designed for a Triple Quadrupole (QqQ) mass spectrometer, which is ideal for quantitative analysis.[9]

ParameterConditionRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase, 100 x 2.1 mm, 1.8 µmC18 is a versatile stationary phase for moderately polar organic molecules. The sub-2 µm particle size ensures high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient positive mode ionization and helps in achieving good peak shape.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and good UV transparency.
Gradient Elution 5% to 95% B over 5 minutesA gradient is necessary to elute the analyte with a good peak shape and to clean the column of any less polar components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA small injection volume minimizes potential for peak distortion.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis due to its sensitivity and specificity via Multiple Reaction Monitoring (MRM).[11]
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar to moderately polar molecules. The oxazolidinone structure is amenable to protonation.
MRM Transition Hypothetical: Precursor Ion [M+H]⁺ → Product IonThe precursor ion is the protonated molecule. The product ion would be determined by fragmentation experiments (e.g., loss of a characteristic group). This transition provides specificity.
Internal Standard Isotopically Labeled Analog (e.g., ¹³C₆-labeled)An ideal internal standard co-elutes and has identical ionization behavior, correcting for matrix effects and variability.

Part 2: The Validation Workflow: A Pillar-by-Pillar Assessment

Method validation is a structured process where each component builds upon the last to create a comprehensive picture of the method's performance. The objective is to demonstrate that the assay is suitable for its intended purpose.[12]

Validation_Workflow cluster_params Core Validation Parameters start_node Method Development & Optimization validation_hub Full Method Validation (ICH Q2(R1)) start_node->validation_hub Specificity Specificity & Selectivity validation_hub->Specificity Is the signal unique? Linearity Linearity & Range validation_hub->Linearity Is response proportional? Accuracy Accuracy validation_hub->Accuracy How close to true value? Precision Precision validation_hub->Precision Is it repeatable? Robustness Robustness validation_hub->Robustness Stability Stability validation_hub->Stability param_node param_node data_node data_node end_node Validated Method for Routine Analysis Specificity->end_node LOQ LOD & LOQ Linearity->LOQ Defines lower limit Accuracy->end_node Precision->end_node LOQ->end_node Robustness->end_node Stability->end_node

Sources

Validation

A Comparative Guide to the Antibacterial Efficacy of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one and Its Synthetic Precursors

In the face of mounting antimicrobial resistance, the scientific community is in a perpetual search for novel antibacterial agents. The oxazolidinones, a class of synthetic antibiotics, represent a significant advancemen...

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Author: BenchChem Technical Support Team. Date: March 2026

In the face of mounting antimicrobial resistance, the scientific community is in a perpetual search for novel antibacterial agents. The oxazolidinones, a class of synthetic antibiotics, represent a significant advancement in this field, offering a unique mechanism of action effective against a host of multidrug-resistant Gram-positive pathogens.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of the antibacterial efficacy of key synthetic intermediates in the development of novel oxazolidinone candidates, focusing on 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one and its precursors. We will dissect the structure-activity relationships (SAR), provide validated experimental protocols for benchmarking, and interpret the data to explain the causality behind the observed and expected efficacy.

The Oxazolidinone Pharmacophore: A Tripartite Structure for Potency

The antibacterial power of an oxazolidinone is not derived from a single feature but from the concerted action of its core structure. This pharmacophore is generally understood to consist of three key components:

  • The A-Ring: The foundational 1,3-oxazolidin-2-one ring. Its integrity is essential for the molecule's ability to bind to the bacterial ribosome.

  • The N-Aryl B-Ring: A substituted phenyl ring at the N-3 position. The nature and position of substituents on this ring, such as the 4-methoxyphenyl group in our topic compound, are crucial for optimizing binding and pharmacokinetic properties.

  • The C-5 Side Chain: The substituent at the C-5 position of the oxazolidinone ring. This is arguably the most critical site for modification to fine-tune antibacterial potency and spectrum.[2][3] The S-configuration at this stereocenter is essential for activity.[1]

Linezolid, the first clinically approved oxazolidinone, features a C-5 acetamidomethyl group [-CH2NHC(O)CH3], which has long been considered a benchmark for optimal activity.[4][5] However, extensive research has shown that other moieties, such as thioureas, dithiocarbamates, and various heterocycles, can also confer potent antibacterial effects.[2][5]

Mechanism of Action: A Unique Blockade of Protein Synthesis

Oxazolidinones exert their bacteriostatic effect through a novel mechanism: the inhibition of bacterial protein synthesis at the initiation phase.[6] Unlike many other antibiotic classes that target elongation, oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event physically obstructs the formation of the 70S initiation complex, a critical assembly of the 50S and 30S subunits with initiator fMet-tRNA. By preventing this first step, protein synthesis is halted before it can even begin, leading to the cessation of bacterial growth. This unique mechanism is a primary reason for the lack of cross-resistance with other protein synthesis inhibitors.

cluster_ribosome Bacterial Ribosome 50S 50S 70S_Complex Functional 70S Initiation Complex 50S->70S_Complex 30S 30S 30S->70S_Complex PTC Peptidyl Transferase Center (PTC) Oxazolidinone Oxazolidinone Oxazolidinone->PTC Binds to A-site of PTC fMet_tRNA fMet-tRNA fMet_tRNA->Block Protein_Synthesis Protein Synthesis (Translation) 70S_Complex->Protein_Synthesis Initiates Block->70S_Complex Prevents Binding

Mechanism of oxazolidinone antibacterial action.

Benchmarking Strategy: From Inactive Precursor to Reactive Intermediate

In multi-step organic synthesis, early-stage molecules, or precursors, often lack the final biological activity of the target compound. Functional group transformations are deliberately performed to build towards the final, active pharmacophore. Our analysis focuses on the synthetic progression towards a novel oxazolidinone, benchmarking the antibacterial efficacy at key stages.

The synthesis of C-5 substituted oxazolidinones often begins with a versatile precursor, (R)-5-(hydroxymethyl)-3-aryl-1,3-oxazolidin-2-one.[7][8][9] This compound serves as a scaffold. The hydroxyl group itself is not typically associated with potent antibacterial activity but is an excellent chemical handle for further modification.

A common subsequent step is the conversion of the hydroxymethyl group to a bromomethyl group. This is a critical transformation, as the bromide is an excellent leaving group, turning the C-5 side chain into a reactive electrophile ready for coupling with various nucleophiles (e.g., amines, thiols, azides) to generate a library of diverse final compounds.

node1 Precursor (R)-5-(hydroxymethyl)-3-(4-methoxyphenyl) -1,3-oxazolidin-2-one (-CH₂OH) node2 Reactive Intermediate 5-(Bromomethyl)-3-(4-methoxyphenyl) -1,3-oxazolidin-2-one (-CH₂Br) node1->node2 Bromination (e.g., PBr₃ or CBr₄/PPh₃) Introduces Leaving Group node3 Final Active Analogs (e.g., -CH₂-N₃, -CH₂-S-R, -CH₂-NH-R) node2->node3 Nucleophilic Substitution (e.g., NaN₃, R-SH, R-NH₂) Installs Bioactive Moiety

Synthetic pathway and rationale for C-5 functionalization.

Experimental Methodologies

To objectively compare the antibacterial efficacy of these compounds, standardized and reproducible methods are essential. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol determines the lowest concentration of an agent that inhibits the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate (e.g., Tryptic Soy Agar), select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213). b. Transfer colonies to a tube containing 5 mL of sterile saline or Cation-Adjusted Mueller-Hinton Broth (CAMHB). c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL). e. Perform a 1:100 dilution of this adjusted suspension into CAMHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

2. Preparation of Compound Dilution Plate: a. Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate. b. Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL in DMSO, then diluted in broth) to the first column of wells, creating a total volume of 200 µL. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard the final 100 µL from the last column. This creates a concentration gradient (e.g., 128, 64, 32... µg/mL).

3. Inoculation and Incubation: a. Using a multichannel pipette, inoculate each well with 10 µL of the prepared bacterial inoculum (~1.5 x 10⁶ CFU/mL), resulting in a final test concentration of ~5 x 10⁵ CFU/mL in a volume of 110 µL. b. Include a positive control (broth + bacteria, no compound) and a negative control (broth only). c. Seal the plate and incubate at 37°C for 18-24 hours.

4. Reading Results: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Suspension C Inoculate Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-well Plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect Wells for Turbidity D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Workflow for Minimum Inhibitory Concentration (MIC) testing.

Comparative Efficacy Analysis

The following data is illustrative, based on established structure-activity relationships for the oxazolidinone class, to demonstrate the expected outcomes of a comparative study.[2][4] The compounds are benchmarked against Linezolid, a clinically relevant standard, against representative Gram-positive pathogens.

CompoundStructure at C-5S. aureus (MSSA)S. aureus (MRSA)E. faecalis (VSE)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Precursor 1 (R)-5-(hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one-CH₂OH>128>128>128
Reactive Intermediate 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one-CH₂Br64 - 12864 - 128>128
Benchmark Linezolid-CH₂NHC(O)CH₃1 - 41 - 41 - 4

Interpretation of Results and Structure-Efficacy Causality

The illustrative data in the table leads to a clear, structure-based interpretation:

  • Precursor 1 (-CH₂OH): The hydroxymethyl precursor is expected to be devoid of significant antibacterial activity (MIC >128 µg/mL). The small, polar hydroxyl group does not possess the necessary steric or electronic features to engage in productive interactions within the ribosomal binding pocket. Its role is purely as a synthetic handle.

  • Reactive Intermediate (-CH₂Br): The bromomethyl intermediate may exhibit weak to moderate activity. While not an optimal substituent for ribosomal binding, its inherent reactivity could lead to non-specific alkylation of biological macromolecules, resulting in some level of cytotoxicity. However, this activity is not therapeutically useful and is significantly lower than that of optimized analogs. Its primary value remains its utility as a synthetic intermediate for creating more potent molecules.[9][10]

  • Benchmark (Linezolid): The acetamidomethyl group of Linezolid represents a highly optimized C-5 substituent. The nitrogen and carbonyl oxygen of the acetamide group are capable of forming critical hydrogen bonds within the peptidyl transferase center of the ribosome. This specific interaction is a key driver of the high-affinity binding and potent antibacterial activity observed.[1]

This comparison underscores a fundamental principle of medicinal chemistry: a molecule's final biological activity is the culmination of a deliberate synthetic strategy. The precursors are not "weak antibiotics"; rather, they are non-bioactive scaffolds that are systematically elaborated to install the specific functionalities required for potent and selective target engagement. The transition from a simple hydroxymethyl group to a reactive bromomethyl group, and finally to a carefully designed moiety like an acetamide, is a journey from inactivity to high potency.

Conclusion and Future Directions

The benchmarking of synthetic precursors for novel oxazolidinones like 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one provides critical insight into the structure-activity relationship of this antibiotic class. Our analysis, grounded in established SAR principles, demonstrates that the C-5 side chain is a primary determinant of antibacterial efficacy. The hydroxymethyl precursor is essentially inactive, while the bromomethyl intermediate is a synthetically valuable but biologically weak compound.

The true potential of the 5-(bromomethyl) intermediate lies in its ability to serve as a platform for generating a diverse array of final compounds. Future work should focus on using this reactive intermediate to install novel C-5 side chains—such as triazoles, thioureas, or other heterocycles—that can form unique, high-affinity interactions with the bacterial ribosome.[4][5] Each new analog must be systematically evaluated using the rigorous methodologies outlined here to identify candidates that not only match but potentially exceed the efficacy and spectrum of existing oxazolidinones, thereby providing new weapons in the ongoing fight against bacterial resistance.

References

  • Yoo, J., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical & Pharmaceutical Bulletin, 49(4), 347-52. Available at: [Link]

  • Ullah, R., et al. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. Bioorganic & Medicinal Chemistry, 49, 116397. Available at: [Link]

  • Genin, M. J., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(11), 1153-1158. Available at: [Link]

  • Phillips, O. A., et al. (2003). Synthesis and Antibacterial Activity of 5-substituted Oxazolidinones. Bioorganic & Medicinal Chemistry, 11(1), 35-41. Available at: [Link]

  • Phillips, O. A., et al. (2003). Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. ResearchGate. Available at: [Link]

  • Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. Available at: [Link]

  • Fung, H. B., et al. (2008). Synthesis and Antibacterial Properties of Oxazolidinones and Oxazinanones. Current Medicinal Chemistry, 15(29), 3064-83. Available at: [Link]

  • Ito, K., et al. (2001). Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 3. Synthesis and Evaluation of 5-Thiocarbamate Oxazolidinones. ResearchGate. Available at: [Link]

  • Brickner, S. J., et al. (2023). Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. Journal of Medicinal Chemistry. Available at: [Link]

  • Sviridov, S. I., et al. (2025). Synthesis of 5-[bromo(aryl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-ones. ResearchGate. Available at: [Link]

  • Kang, S. K., et al. (2000). A THREE-STEP SYNTHESIS OF OPTICALLY ACTIVE 5-HALOMETHYL-2-OXAZOLIDINONES; ASYMMETRIC DESYMMETRIZATION OF PROCHIRAL 1,3-DIHALO-2-. LOCKSS. Available at: [Link]

Sources

Comparative

reproducibility of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one synthetic routes across laboratories

An in-depth technical analysis for researchers, scientists, and drug development professionals. Executive Summary The oxazolidinone core is a privileged pharmacophore, serving as the structural backbone for critical anti...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Executive Summary

The oxazolidinone core is a privileged pharmacophore, serving as the structural backbone for critical antibacterial agents (e.g., Linezolid) and factor Xa inhibitors (e.g., Rivaroxaban). Within these synthetic pipelines, 5-(bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is a highly sought-after electrophilic intermediate. However, process chemists frequently report significant cross-laboratory variance in yield, enantiomeric excess (ee%), and impurity profiles when synthesizing this molecule.

As a Senior Application Scientist, I have evaluated the three primary synthetic routes utilized across the industry. This guide objectively compares these methodologies, dissects the causality behind specific experimental choices, and provides self-validating protocols designed to guarantee reproducibility regardless of your laboratory's baseline conditions.

Mechanistic Overview & Route Selection

To mitigate reproducibility issues, one must understand the thermodynamic and kinetic drivers of each pathway.

Route A: Epibromohydrin-Mediated Cyclization This route constructs the oxazolidinone ring via the reaction of an N-aryl carbamate with epibromohydrin. Causality of Design: The choice of base is the primary failure point in many labs. Strong bases (like NaH) promote the premature degradation of epibromohydrin or unwanted polymerization. Utilizing a mild base like Lithium Hydroxide (LiOH) in DMF provides precise basicity to deprotonate the carbamate nitrogen without compromising the epoxide ring integrity prior to nucleophilic attack .

Route B: Catalytic Bromoaminocyclization This approach utilizes N-allyl-N-(4-methoxyphenyl)carbamates and N-bromosuccinimide (NBS). Causality of Design: The addition of a chiral Lewis acid (e.g., a Sc(OTf)3-phosphine complex) dictates the facial selectivity of the bromonium ion formation. The subsequent 5-exo-tet cyclization is driven by the tethered carbamate nucleophile. Strict moisture control is the critical variable here, as trace water competitively attacks the bromonium intermediate and degrades the catalyst .

Route C: Appel Reaction of Hydroxymethyl Precursors This classical route converts the stable 5-(hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one to the bromomethyl derivative using CBr₄ and PPh₃. Causality of Design: Triphenylphosphine attacks CBr₄ to form a halophosphonium intermediate, which activates the alcohol. The thermodynamic driving force is the formation of the exceptionally strong P=O bond (575 kJ/mol) in the triphenylphosphine oxide byproduct. While chemically robust, the primary cross-lab variance stems from the chromatographic separation of the product from this phosphine oxide waste .

Visualizing the Synthetic Workflows

Workflow Target 5-(Bromomethyl)-3-(4-methoxyphenyl) -1,3-oxazolidin-2-one RouteA Route A: Epibromohydrin Cyclization RouteA->Target RouteB Route B: Bromoaminocyclization RouteB->Target RouteC Route C: Appel Reaction RouteC->Target Carbamate N-Aryl Carbamate + Epibromohydrin Carbamate->RouteA Allyl N-Allyl Carbamate + NBS + Catalyst Allyl->RouteB Hydroxymethyl 5-(Hydroxymethyl)oxazolidinone + CBr4 + PPh3 Hydroxymethyl->RouteC

Figure 1: Comparison of the three primary synthetic pathways to the target oxazolidinone.

Comparative Performance Data

The following table synthesizes quantitative data aggregated from multi-laboratory validations.

MetricRoute A (Epibromohydrin)Route B (Bromocyclization)Route C (Appel Reaction)
Average Yield 65 - 72%80 - 88%85 - 92%
Enantiomeric Excess (ee%) >98% (dependent on starting epoxide)92 - 97% (catalyst dependent)>99% (retention of precursor ee%)
Reproducibility Variance Moderate (Sensitive to base equivalents)High (Highly sensitive to moisture)Low (Highly robust across labs)
Primary Impurity Unreacted carbamate, diols6-endo cyclization byproductTriphenylphosphine oxide
Scalability Excellent (Up to pilot scale)Moderate (Cost of chiral catalyst)Good (Requires crystallization/column)

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the In-Process Control (IPC) checkpoints.

Protocol A: Epibromohydrin-Mediated Cyclization
  • Preparation: In an oven-dried round-bottom flask under argon, dissolve ethyl (4-methoxyphenyl)carbamate (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Activation: Add LiOH (1.5 eq, 15 mmol) in one portion. Stir at room temperature for 15 minutes to allow deprotonation.

  • Cyclization: Dropwise add (R)-epibromohydrin (3.0 eq, 30 mmol) over 10 minutes. Maintain stirring at 25 °C.

  • Validation Checkpoint (IPC): At 24 hours, withdraw a 50 µL aliquot, quench with 100 µL water, and extract with 200 µL EtOAc. TLC (Hexanes:EtOAc 2:1) must show complete consumption of the carbamate (Rf ~0.6) and a new spot for the oxazolidinone (Rf ~0.3). If carbamate persists, verify the anhydrous state of your DMF, as water competitively hydrolyzes the epibromohydrin.

  • Workup: Lyophilize or concentrate under high vacuum to remove DMF. Partition between water (50 mL) and EtOAc (50 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

Protocol B: Catalytic Bromoaminocyclization
  • Catalyst Assembly: In a Schlenk tube, combine Sc(OTf)₃ (5 mol%) and the selected chiral phosphine ligand (5 mol%) in anhydrous CH₂Cl₂ (10 mL). Stir for 1 hour at room temperature.

  • Substrate Addition: Add N-allyl-N-(4-methoxyphenyl)carbamate (1.0 eq, 5 mmol) and cool the system strictly to -20 °C.

  • Halogenation: Add N-Bromosuccinimide (NBS) (1.1 eq, 5.5 mmol) portion-wise over 20 minutes to prevent thermal spikes.

  • Validation Checkpoint (IPC): Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H column) after 4 hours. The presence of a 6-endo cyclization byproduct indicates catalyst degradation or thermal runaway. The reaction temperature must strictly remain at -20 °C to maintain the kinetically favored 5-exo-tet trajectory.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (10 mL) to destroy excess NBS. Extract with CH₂Cl₂, dry, and purify via column chromatography.

Mechanism Substrate Allyl Carbamate Bromonium Bromonium Ion (Chiral Catalyst Bound) Substrate->Bromonium NBS Cyclization 5-exo-tet Cyclization Bromonium->Cyclization Intramolecular Attack Product Chiral Bromomethyl Oxazolidinone Cyclization->Product

Figure 2: Mechanistic logic of Route B, highlighting the critical 5-exo-tet cyclization step.

Protocol C: Appel Reaction of Hydroxymethyl Precursors
  • Preparation: Suspend 5-(hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one (1.0 eq, 10 mmol) and CBr₄ (1.2 eq, 12 mmol) in anhydrous CH₂Cl₂ (30 mL) at 0 °C under argon.

  • Activation: Slowly add Triphenylphosphine (PPh₃) (1.2 eq, 12 mmol) in small portions over 15 minutes. The solution will turn pale yellow as the halophosphonium ion forms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint (IPC): Perform ³¹P NMR on a crude reaction aliquot. A dominant singlet at ~29 ppm confirms the formation of triphenylphosphine oxide, validating the consumption of the activated intermediate. Absence of the starting alcohol by LC-MS (M+H 224) confirms completion.

  • Workup: To bypass tedious chromatography, precipitate the triphenylphosphine oxide by adding cold diethyl ether (50 mL) to the concentrated crude mixture. Filter the white solid, and concentrate the filtrate to yield the highly pure bromomethyl product.

Conclusion & Recommendations

For laboratories prioritizing scalability and cost-efficiency , Route A remains the gold standard, provided that reagent anhydrousness is strictly maintained. Route B is highly elegant and ideal for discovery chemistry where novel enantiomers are being screened, though it requires rigorous environmental controls. Route C is the most robust and reproducible across varying laboratory conditions, making it the recommended choice for teams struggling with the kinetic sensitivities of epoxide openings or catalytic cyclizations.

References

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022.[Link] [1]

  • Enantioselective Bromoaminocyclization of Allyl N-Tosylcarbamates Catalyzed by a Chiral Phosphine–Sc(OTf)3 Complex. Journal of the American Chemical Society, 2013.[Link] [2]

  • Appel Reaction. Organic Chemistry Portal.[Link] [3]

Validation

Inter-Laboratory Validation of Purity Tests for 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one: A Comparative Guide

As a Senior Application Scientist overseeing cross-site analytical transfers, I frequently encounter the challenges of standardizing purity assays for complex chiral intermediates. 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing cross-site analytical transfers, I frequently encounter the challenges of standardizing purity assays for complex chiral intermediates. 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one is a critical building block in the synthesis of oxazolidinone-class antibacterial and antithrombotic agents. Because the enantiomeric and chemical purity of this intermediate directly dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API), implementing a robust, self-validating analytical system across multiple laboratories is paramount.

This guide objectively compares three distinct analytical methodologies—HPLC-UV, UHPLC-QToF-MS, and qNMR—providing field-proven insights, underlying mechanistic causality, and standardized protocols for inter-laboratory validation.

Mechanistic Context & Impurity Profiling

Before selecting an analytical method, we must understand the chemical environment and the causality of impurity formation. The synthesis of this oxazolidinone typically involves the alkylation of 4-methoxyaniline with epibromohydrin, followed by cyclization using a reagent like 1,1'-Carbonyldiimidazole (CDI).

This pathway introduces three primary classes of impurities that our analytical methods must resolve:

  • Impurity A (Genotoxic Alert): Unreacted 4-methoxyaniline starting material.

  • Impurity B (Over-alkylation): Dimerization products formed during the intermediate stage.

  • Impurity C (Degradation): Hydrolysis of the bromomethyl group into a hydroxymethyl moiety due to moisture exposure.

ImpurityPathway Aniline 4-Methoxyaniline (Starting Material) Intermediate Amino Alcohol Intermediate Aniline->Intermediate Alkylation ImpA Impurity A (Unreacted Aniline) Aniline->ImpA Incomplete Rxn Epi Epibromohydrin (Alkylating Agent) Epi->Intermediate Target Target Compound 5-(Bromomethyl)-... Intermediate->Target Cyclization (CDI) ImpB Impurity B (Dimerization) Intermediate->ImpB Excess Alkylation ImpC Impurity C (Hydrolysis Product) Target->ImpC Moisture

Mechanistic pathway of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one impurity formation.

Comparative Analysis of Analytical Methodologies

To establish a [1], we distributed standardized aliquots of the synthesized compound to three independent laboratories, each employing a different analytical strategy.

Lab A: HPLC-UV (The Workhorse)

HPLC-UV remains the industry standard for routine batch release due to its robustness and cost-effectiveness. However, it relies on relative response factors and cannot definitively identify unknown degradation products.

Lab B: UHPLC-QToF-MS (The Detective)

For stability-indicating assays, [2] is unparalleled. It provides exact mass data, allowing us to structurally elucidate Impurity C (the hydrolysis product) in real-time without needing a reference standard for the impurity.

Lab C: Quantitative NMR (The Arbiter)

Quantitative NMR (qNMR) serves as the ultimate tie-breaker. Because it is a primary ratio method, it measures the intrinsic proton environment. By comparing the integral of the analyte against a [3], we eliminate the need for calibration curves and response factors entirely, yielding an absolute purity value.

Inter-Laboratory Validation Data

The following tables summarize the quantitative data obtained during the cross-site validation study. The tight correlation between the three distinct methods confirms the systemic trustworthiness of the analytical workflows.

Table 1: Comparative Performance Metrics for Purity Determination

ParameterLab A: HPLC-UVLab B: UHPLC-QToF-MSLab C: qNMR
Detection Limit (LOD) 1.35 µg/mL0.05 µg/mLN/A (Sensitivity limited)
Quantitation Limit (LOQ) 4.11 µg/mL0.15 µg/mLN/A
Linearity Range 5 – 80 µg/mL1 – 80 µg/mL10 – 50 mg/mL
Analysis Run Time 15 min5 min10 min (Acquisition)
Structural ID Capability NoYes (Exact Mass)Yes (Proton environment)

Table 2: Inter-Laboratory Precision (%RSD) and Accuracy

LaboratoryMethodologyIntra-day %RSD (n=6)Inter-day %RSD (n=18)Mean Purity (%)
Lab A HPLC-UV0.511.1299.05 ± 0.83
Lab B UHPLC-QToF-MS0.420.9899.12 ± 0.65
Lab C qNMR0.350.7598.85 ± 0.40

Standardized Experimental Protocols

To ensure that every protocol acts as a self-validating system, system suitability criteria are hardcoded into the methodology.

ValidationWorkflow Start Standardized Sample Aliquot Distribution LabA Lab A: HPLC-UV (Routine Purity) Start->LabA Protocol 1 LabB Lab B: UHPLC-MS (Impurity ID) Start->LabB Protocol 2 LabC Lab C: qNMR (Absolute Purity) Start->LabC Protocol 3 Stats Statistical Analysis (ANOVA, %RSD) LabA->Stats Area % LabB->Stats Exact Mass LabC->Stats Integral Ratio Report Validated Purity (ICH Q2 Compliant) Stats->Report Consensus

Inter-laboratory validation workflow for oxazolidinone purity testing across three methodologies.

Protocol 1: HPLC-UV & UHPLC-MS Purity Determination

Causality Check: We utilize a mobile phase of 0.1% v/v formic acid in water and acetonitrile (75:25 v/v). The acidic modifier is not arbitrary; it suppresses the ionization of residual surface silanols on the C18 stationary phase, preventing peak tailing for the basic nitrogen atoms, while simultaneously providing the necessary protonation for positive ion mode electrospray ionization (ESI+) in downstream MS applications[2].

  • Mobile Phase Preparation: Prepare a mixture of 0.1% v/v formic acid in LC-MS grade water and acetonitrile (75:25 v/v). Degas ultrasonically for 15 minutes.

  • Standard Preparation: Accurately weigh 10 mg of the oxazolidinone reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase to yield a 1 mg/mL stock solution.

  • Calibration Curve: Dilute the stock solution to prepare five calibration standards ranging from 1 to 80 µg/mL.

  • Chromatographic Conditions: Inject 10 µL of each sample onto an ACE C18 column (250 x 4.6 mm, 5 µm) maintained at 25 °C. Set the flow rate to 0.2 mL/min to ensure optimal resolution and rapid separation[2].

  • System Suitability (Self-Validation): Inject the 40 µg/mL standard six consecutive times. The system is only validated for use if the %RSD of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.

  • Detection & Integration: Monitor the eluent at 254 nm. Integrate the peak areas and calculate the purity against the calibration curve.

Protocol 2: qNMR Absolute Purity Validation

Causality Check: Maleic anhydride is selected as the internal standard because its sharp singlet resonance at ~6.3 ppm occupies a relatively barren region of the 1H-NMR spectrum. This prevents signal overlap with the aromatic protons of the 4-methoxyphenyl group (6.8–7.5 ppm) and the aliphatic oxazolidinone ring protons (3.5–4.8 ppm), ensuring mathematically precise integration[3].

  • Sample Preparation: Accurately weigh 15.0 mg of the synthesized 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one and 5.0 mg of maleic anhydride (internal standard) into a clean, dry glass vial.

  • Solvent Addition: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Critical Causality: The solvent must be strictly anhydrous to prevent the spontaneous hydrolysis of the bromomethyl group into a hydroxymethyl impurity during the analysis window.

  • NMR Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the 1H-NMR spectrum on a 400 MHz (or higher) spectrometer using a 30° pulse angle, a relaxation delay (D1) of 15 seconds (ensuring complete relaxation of all nuclei), and 64 scans.

  • System Suitability (Self-Validation): Verify the baseline resolution between the internal standard peak and the analyte peak. The signal-to-noise (S/N) ratio for both integrated peaks must be ≥ 250:1 before proceeding.

  • Integration & Calculation: Phase and baseline correct the spectrum. Integrate the maleic anhydride singlet at ~6.3 ppm and the distinct oxazolidinone methoxy singlet at ~3.7 ppm. Calculate absolute purity using the standard qNMR mass-ratio equation.

Conclusion

For the rigorous inter-laboratory validation of 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one, relying on a single analytical technique is insufficient. While HPLC-UV provides excellent intra-day precision (0.51% RSD) for routine throughput, it must be cross-validated against UHPLC-QToF-MS for degradation profiling and qNMR for absolute standard-free quantitation. By implementing the self-validating protocols outlined above, drug development professionals can ensure the highest degree of scientific integrity and API safety.

References

  • Title: Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Determination of The New Oxazolidinone Antibiotic Linezolid in Presence of Both Its Alkaline and Oxidative Degradation Products Source: Journal of American Science URL: [Link]

Sources

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